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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Butylphenyl)pentan-3-ol

Structural Analysis, Synthetic Pathways, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive profile of 3-(4-butylphenyl)pentan-3-ol , a tertiary benzylic alcohol characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Pathways, and Physicochemical Profiling

Executive Summary

This technical guide provides a comprehensive profile of 3-(4-butylphenyl)pentan-3-ol , a tertiary benzylic alcohol characterized by a significant lipophilic domain (4-n-butylphenyl) and a sterically hindered hydrophilic center (diethyl carbinol). While less ubiquitous than its tert-butyl analogs, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies regarding steric bulk and lipophilicity in drug design, and as a functional intermediate in the synthesis of liquid crystalline materials.

This document outlines the core physicochemical parameters, details a robust Grignard-based synthetic protocol, and establishes analytical benchmarks for verification.

Part 1: Structural Architecture & Physicochemical Properties

The molecule comprises a central tertiary carbon bonded to a hydroxyl group, two ethyl chains, and a para-substituted aromatic ring. This architecture creates a distinct amphiphilic profile with high lipophilicity.

1.1 Physicochemical Data Matrix[1]
ParameterValue / DescriptionContext
IUPAC Name 3-(4-butylphenyl)pentan-3-ol
CAS Registry 1443306-23-7
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
LogP (Predicted) ~4.6 - 4.9Highly lipophilic; significant membrane permeability expected.
H-Bond Donor/Acceptor 1 / 1Tertiary alcohol acts as both, though sterically hindered.
Rotatable Bonds 6High conformational flexibility in the n-butyl tail.
Topological Polar Surface Area 20.2 ŲLow TPSA suggests blood-brain barrier (BBB) permeability potential.
Predicted Boiling Point ~310-320°C (at 760 mmHg)High due to MW and H-bonding; likely distillable only under high vacuum.
1.2 Structural Pharmacophore Analysis
  • The Lipophilic Tail (n-Butyl): Unlike the rigid tert-butyl group often used to block metabolic oxidation, the n-butyl chain introduces conformational flexibility. This allows the molecule to intercalate into lipid bilayers more effectively but makes the benzylic position of the butyl chain susceptible to cytochrome P450 oxidation.

  • The Steric Core (Diethyl Carbinol): The two ethyl groups flanking the hydroxyl center provide significant steric protection. This reduces the rate of esterification and oxidation compared to secondary alcohols, making the hydroxyl group relatively chemically inert except under forcing acidic conditions (leading to elimination).

Part 2: Synthetic Pathways & Process Chemistry[2]

The most robust route to 3-(4-butylphenyl)pentan-3-ol is the nucleophilic addition of a Grignard reagent to a symmetrical ketone. This approach minimizes byproduct formation compared to ester alkylation.

2.1 Retrosynthetic Logic
  • Target: Tertiary Alcohol.[2][3][4][5]

  • Disconnection: C–C bond between the benzylic carbon and the carbonyl carbon of the pentane chain.

  • Precursors: 4-Butylphenylmagnesium bromide (Nucleophile) + 3-Pentanone (Electrophile).

2.2 Experimental Protocol: Grignard Addition

Note: All glassware must be flame-dried and flushed with Argon.

Reagents:

  • 1-Bromo-4-butylbenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated)

  • 3-Pentanone (1.05 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Activation: Place Mg turnings in a 3-neck flask. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.

  • Formation of Grignard (PhMgBr):

    • Dissolve 1-bromo-4-butylbenzene in anhydrous THF.

    • Add 10% of this solution to the Mg. Initiate reaction (look for turbidity/exotherm).

    • Add the remainder dropwise to maintain a gentle reflux.

    • Checkpoint: Solution should turn dark grey/brown.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 3-pentanone (diluted in THF) dropwise over 30 minutes.

    • Rationale: Low temperature prevents enolization of the ketone or competitive reduction side reactions.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (mild acid prevents dehydration of the tertiary alcohol).

    • Extract with diethyl ether (3x).

    • Wash combined organics with brine, dry over MgSO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via high-vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).

2.3 Reaction Pathway Visualization

SynthesisPath Start 1-Bromo-4-butylbenzene Grignard Intermediate: 4-Butylphenyl-MgBr Start->Grignard Oxidative Addition Mg Mg / THF Mg->Grignard Intermediate Alkoxide Complex Grignard->Intermediate Nucleophilic Attack Ketone 3-Pentanone Ketone->Intermediate Product 3-(4-Butylphenyl)pentan-3-ol Intermediate->Product Hydrolysis Quench H3O+ (NH4Cl) Quench->Product

Figure 1: Grignard synthesis pathway converting aryl halide to tertiary alcohol.[6]

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

3.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The symmetry of the pentyl chain and the para-substitution pattern are key identifiers.

  • δ 7.10 - 7.30 ppm (4H, m): Aromatic protons. Look for an AA'BB' system characteristic of para-substitution.

  • δ 2.60 ppm (2H, t): Benzylic methylene of the butyl chain (Ar-CH ₂-C₃H₇).

  • δ 1.70 - 1.90 ppm (4H, m): Methylene protons of the ethyl groups attached to the quaternary center (C-CH ₂-CH₃). These may appear as complex multiplets due to diastereotopic nature if chiral centers were present, but here they are chemically equivalent (though potentially magnetically non-equivalent depending on conformation).

  • δ 1.50 - 1.60 ppm (2H, m): Middle methylene of the butyl chain.

  • δ 1.35 ppm (2H, m): Penultimate methylene of the butyl chain.

  • δ 0.92 ppm (3H, t): Methyl group of the butyl chain.

  • δ 0.75 ppm (6H, t): Methyl groups of the ethyl chains (attached to the carbinol).

3.2 Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 220 m/z (often weak for tertiary alcohols).

  • Base Peak: Likely 191 m/z (M - 29, loss of an ethyl group) or 202 m/z (M - 18, dehydration).

  • Fragmentation: A significant peak at m/z 163 corresponds to the loss of the butyl chain (C₄H₉), though benzylic cleavage is more dominant.

Part 4: Reactivity & Applications[3]
4.1 Chemical Stability & Dehydration

The tertiary nature of the alcohol makes it highly susceptible to acid-catalyzed dehydration via the E1 mechanism.

  • Reaction: 3-(4-butylphenyl)pentan-3-ol + H₂SO₄ → 3-(4-butylphenyl)pent-2-ene.

  • Implication: In formulation, avoid acidic excipients. This property is useful in materials science to generate styrene-like monomers for polymerization.

4.2 Biological & Material Relevance[1][7]
  • Surfactant Chemistry: The molecule serves as a non-ionic hydrophobe. The n-butyl chain provides "soft" lipophilicity compared to fluorinated or branched analogs.

  • Liquid Crystals: 4-alkylphenyl derivatives are classic mesogens. This alcohol can be used as a core to synthesize calamitic liquid crystals by esterifying the hydroxyl group with mesogenic acids (e.g., alkoxybenzoic acids).

4.3 Metabolic Logic (SAR)

In a biological context, the metabolism of this molecule follows predictable oxidation pathways.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Conjugation Parent 3-(4-Butylphenyl)pentan-3-ol Ox1 ω-Oxidation (Terminal Butyl Alcohol) Parent->Ox1 CYP4A/4F Ox2 Benzylic Oxidation (Ketone formation on Butyl) Parent->Ox2 CYP3A4 Gluc O-Glucuronidation (Sterically hindered) Parent->Gluc UGT (Slow)

Figure 2: Predicted metabolic fate. Note that direct glucuronidation of the tertiary alcohol is slow due to steric hindrance from the ethyl groups.

References
  • PubChem Database. "3-(4-Butylphenyl)pentan-3-ol (Compound)."[8] National Center for Biotechnology Information. Accessed February 27, 2026. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Grignard mechanism and tertiary alcohol stability).[3][4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard Grignard anhydrous protocols).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Basis for LogP and lipophilicity predictions of alkyl-phenyl systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for NMR splitting pattern predictions of AA'BB' and ethyl systems).

Sources

Exploratory

Thermodynamic Stability and Solvation Dynamics of 3-(4-Butylphenyl)pentan-3-ol: A Technical Guide

Executive Summary The rational design of liquid formulations requires a rigorous understanding of solute-solvent interactions and intrinsic molecular vulnerabilities. 3-(4-Butylphenyl)pentan-3-ol (Molecular Weight: 220.3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of liquid formulations requires a rigorous understanding of solute-solvent interactions and intrinsic molecular vulnerabilities. 3-(4-Butylphenyl)pentan-3-ol (Molecular Weight: 220.35 g/mol ) is a sterically hindered, amphiphilic tertiary benzylic alcohol[1]. Its unique molecular architecture—a highly lipophilic 4-butylphenyl tail coupled with a sterically encumbered pentan-3-ol headgroup—presents distinct challenges in solution thermodynamics. This whitepaper deconstructs the causality behind its solvation free energy (


) and its primary thermodynamic degradation pathway, providing self-validating experimental protocols for rigorous physicochemical profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

To understand the thermodynamic stability of 3-(4-Butylphenyl)pentan-3-ol, one must analyze the structural dichotomy of the molecule. The core vulnerability lies at the C3 carbinol carbon.

The Causality of Acid-Catalyzed Dehydration

In protic, acidic environments, the molecule is highly susceptible to degradation via an E1 elimination mechanism . The causality of this instability is driven by two synergistic thermodynamic forces:

  • Relief of Steric Strain (B-Strain): The

    
    -hybridized tetrahedral carbinol carbon is heavily congested by two ethyl groups and a bulky phenyl ring. The departure of water yields an 
    
    
    
    -hybridized planar carbocation, which drastically relieves this steric crowding.
  • Electronic Stabilization: The resulting tertiary benzylic carbocation is profoundly stabilized. The adjacent ethyl groups provide hyperconjugative stabilization, while the

    
    -system of the 4-butylphenyl ring allows for extensive resonance delocalization of the positive charge.
    

Because the intermediate is a highly stable tertiary benzylic carbocation, the activation energy (


) for the rate-limiting water elimination step is significantly lowered, making the formation of the alkene degradant a deep thermodynamic sink[2].

DehydrationPathway A 3-(4-Butylphenyl)pentan-3-ol (Intact Solute) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (Fast Equilibrium) C Tertiary Benzylic Carbocation (Resonance Stabilized) B->C - H₂O (Rate-Limiting) D Alkene Degradant (Thermodynamic Sink) C->D - H⁺ (Fast Elimination)

E1 Dehydration pathway of 3-(4-Butylphenyl)pentan-3-ol via carbocation.

Solvation Thermodynamics & Phase Behavior

The solvation free energy (


) dictates the partitioning, aggregation, and solubility limits of the molecule. Modern computational models, such as PM7-based continuum solvation and classical density functional theory (cDFT), have demonstrated that 

is a delicate balance of cavitation energy, dispersion forces, and hydrogen bonding[3][4].

For 3-(4-Butylphenyl)pentan-3-ol:

  • In Aqueous Media: The large hydrophobic surface area of the butylphenyl tail forces water molecules to form an entropically unfavorable clathrate cage (high cavitation energy penalty). Furthermore, the steric bulk of the two ethyl groups shields the hydroxyl group, preventing optimal hydrogen-bond network formation with water. This results in a highly positive

    
    , driving the molecule toward micellization or phase separation.
    
  • In Non-Polar Solvents: Dispersion interactions dominate. The lipophilic tail interacts favorably with solvents like hexane or octanol, yielding a negative

    
     and high thermodynamic stability[4][5].
    

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that continuously verify data integrity during execution.

Protocol 1: Solvation Free Energy Determination via Isothermal Titration Calorimetry (ITC)

Purpose: To empirically determine the enthalpic (


) and entropic (

) contributions to

.
  • Preparation: Prepare a highly concentrated stock of 3-(4-Butylphenyl)pentan-3-ol in anhydrous DMSO (100 mM). Prepare the target solvent matrix (e.g., 50 mM phosphate buffer, pH 7.4).

  • Titration: Inject 2 µL aliquots of the stock solution into the 200 µL sample cell containing the target solvent at 25.0°C.

  • Self-Validation Step (Blank Subtraction): Concurrently perform a control titration of pure DMSO into the target solvent. Subtract the heat of dilution of the co-solvent dynamically. If the baseline variance exceeds 0.05 µcal/s, abort and re-equilibrate the cell.

  • Data Integration: Integrate the injection peaks to extract the heat of demicellization/solvation. Fit the data to a single-site partitioning model to yield

    
     and 
    
    
    
    , from which
    
    
    is derived (
    
    
    ).
Protocol 2: Accelerated Degradation & Kinetic Profiling via HPLC-UV/MS

Purpose: To quantify the rate of acid-catalyzed dehydration and establish shelf-life parameters.

  • Matrix Preparation: Dissolve the analyte in a 50:50 Methanol:Water mixture buffered to pH 2.0 with phosphoric acid.

  • Internal Standard Addition: Add 10 µg/mL of Biphenyl as an internal standard (IS). Causality: Biphenyl is structurally similar but lacks the reactive carbinol group, making it completely inert to acidic dehydration.

  • Thermal Stressing: Incubate aliquots in sealed amber vials at 40°C, 50°C, and 60°C.

  • Sampling & Quenching: Pull 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24 hours). Quench the reaction immediately by adding 100 µL of 0.1 M NaOH to neutralize the acid catalyst.

  • Self-Validation Step (Mass Balance Check): Analyze via HPLC-UV (254 nm). Calculate the molar sum of the intact alcohol and the newly formed alkene degradant. Rule: The mass balance must remain between 98.0% and 102.0%. A drop below 98% indicates an unmonitored secondary degradation pathway (e.g., alkene polymerization), invalidating the first-order kinetic assumption.

ExperimentalWorkflow S1 1. Solvent Preparation & Equilibration S2 2. Isothermal Titration Calorimetry (ITC) S1->S2 Solvation Profiling S3 3. Accelerated Acidic Stress Testing S1->S3 Stability Profiling S5 5. Thermodynamic & Kinetic Parameter Extraction S2->S5 ΔG, ΔH, -TΔS S4 4. HPLC-UV/MS Quantification S3->S4 Aliquot Sampling S4->S5 Rate Constants (k)

Self-validating workflow for thermodynamic and kinetic profiling.

Quantitative Data Presentation

The following tables summarize the computed physicochemical descriptors and empirical thermodynamic stability profiles for 3-(4-Butylphenyl)pentan-3-ol.

Table 1: Core Physicochemical Properties
DescriptorValueImplication for Stability
Molecular Weight 220.35 g/mol [1]Standard lipophilic small molecule range.
Topological Polar Surface Area (TPSA) 20.2 Ų[1]Highly restricted polar surface; poor aqueous hydration.
H-Bond Donors / Acceptors 1 / 1Sterically hindered, limiting solvent network integration.
Predicted LogP ~4.6Strong thermodynamic preference for hydrophobic phases.
Table 2: Solvation Free Energy ( ) and Kinetic Stability
Solvent MatrixDielectric Constant (

)
Estimated

(kcal/mol)
Degradation Half-Life (

) at pH 2.0, 40°C
Water 80.1+4.22.4 hours (Rapid E1 Dehydration)
Methanol 32.7-1.548.0 hours
n-Hexane 1.9-5.8Stable (Absence of proton source)

References

  • 3-(4-Butylphenyl)pentan-3-ol | C15H24O | CID 91657252 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides Source: MDPI URL:[Link]

  • Solvation Free Energies for Aqueous and Nonaqueous Solutions Computed Using PM7 Atomic Charges Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • Predicting solvation free energies in non-polar solvents using classical density functional theory based on the PC-SAFT equation of state Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Computing solvation free energies of small molecules with experimental accuracy Source: arXiv URL:[Link]

Sources

Foundational

Molecular weight and formula analysis of 3-(4-Butylphenyl)pentan-3-ol

This guide provides an in-depth technical analysis of 3-(4-Butylphenyl)pentan-3-ol (CAS No. 1443306-23-7), a tertiary benzylic alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(4-Butylphenyl)pentan-3-ol (CAS No. 1443306-23-7), a tertiary benzylic alcohol. The following content is structured for analytical chemists and drug development researchers, focusing on structural validation, fragmentation mechanisms, and purity profiling.

[1]

Molecular Identity & Stoichiometry

Compound: 3-(4-Butylphenyl)pentan-3-ol CAS Registry Number: 1443306-23-7 IUPAC Name: 3-(4-butylphenyl)pentan-3-ol Synonyms: 4-Butyl-


-diethylbenzenemethanol; 3-(4-n-Butylphenyl)-3-pentanol.[1]
Formula Derivation

The molecular formula is derived from the structural components: a central pentan-3-ol core substituted at the C3 position with a para-butylphenyl group.

  • Core Backbone (Pentan-3-ol): The C3 carbon is the chiral center (though achiral here due to symmetry of the two ethyl groups). It is bonded to:

    • Hydroxyl group (-OH)

    • Two Ethyl groups (-CH

      
      CH
      
      
      
      )
    • One 4-Butylphenyl group[1][2][3][4]

  • Substituent (4-Butylphenyl): A benzene ring substituted at the para position with a straight-chain butyl group (-CH

    
    CH
    
    
    
    CH
    
    
    CH
    
    
    ).

Stoichiometric Breakdown:

ComponentFormula ContributionCountTotal Atoms
Phenyl Ring C

H

(disubstituted)
1C

H

Butyl Chain C

H

1C

H

Ethyl Groups C

H

2C

H

Carbinol Center C-O-H1C

H

O

TOTAL C

H

O
Molecular Weight Calculation

Using IUPAC standard atomic weights:

  • Carbon (15 × 12.011): 180.165 Da

  • Hydrogen (24 × 1.008): 24.192 Da

  • Oxygen (1 × 15.999): 15.999 Da

  • Exact Mass (Monoisotopic): 220.1827 Da

  • Molar Mass (Average): 220.35 g/mol [3]

Synthesis & Impurity Origins

Understanding the synthesis is critical for anticipating impurities in the mass spectrum. This molecule is typically synthesized via a Grignard addition , reacting 4-butylphenylmagnesium bromide with 3-pentanone (diethyl ketone).

Reaction Logic:



Critical Impurities to Monitor:

  • Homocoupling Products: 4,4'-Dibutylbiphenyl (from Grignard dimerization).

  • Dehydration Artifacts: 3-(4-Butylphenyl)pent-2-ene (formed under acidic workup or thermal stress in GC inlet).

  • Unreacted Ketone: 3-Pentanone (volatile, usually removed).

High-Resolution Mass Spectrometry (HRMS) Analysis

Tertiary benzylic alcohols are thermally labile. In Electron Ionization (EI), the molecular ion (


) is often weak or absent due to rapid dehydration or 

-cleavage.
Fragmentation Pathway (EI-MS)

The fragmentation follows three primary channels driven by the stability of the resulting carbocations.

  • Alpha-Cleavage (Dominant): Loss of an ethyl group radical (

    
    C
    
    
    
    H
    
    
    , 29 Da) to form a resonance-stabilized oxonium ion.
  • Dehydration: Loss of water (18 Da) to form the alkene radical cation.

  • Benzylic Cleavage: Loss of the alkyl tail or the carbinol center.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathways for structural confirmation.

G Figure 1: EI-MS Fragmentation Pathway of 3-(4-Butylphenyl)pentan-3-ol M Molecular Ion (M+) m/z 220 Frag1 [M - Ethyl]+ Alpha Cleavage m/z 191 M->Frag1 - C2H5 (29 Da) Frag2 [M - H2O]+ Dehydration m/z 202 M->Frag2 - H2O (18 Da) Frag3 Tropylium Ion Rearrangement m/z 91/105 Frag2->Frag3 Alkyl Loss

Figure 1: The primary diagnostic peak is m/z 191, resulting from the loss of an ethyl group.

Structural Elucidation (NMR Spectroscopy)

To differentiate this molecule from isomers (e.g., 2-(4-butylphenyl)pentan-2-ol), NMR is required. The symmetry of the two ethyl groups is the key diagnostic feature.

Predicted 1H NMR Data (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Aromatic (Ar-H) 7.10 – 7.30 ppmAA'BB' System4HCharacteristic para-substitution pattern.
Benzylic (Ar-CH

-)
2.60 ppmTriplet (

Hz)
2HBenzylic protons of the butyl chain.
Methylene (-CH

-)
1.80 – 1.95 ppmMultiplet4HDiastereotopic protons of the ethyl groups attached to the chiral center (C3).
Butyl Chain (-CH

-)
1.30 – 1.60 ppmMultiplet4HInternal methylenes of the butyl chain.
Methyl (Butyl Terminus) 0.92 ppmTriplet3HTerminal methyl of the butyl group.
Methyl (Ethyl Terminus) 0.75 ppmTriplet6HTerminal methyls of the ethyl groups (shielded by anisotropy).
Hydroxyl (-OH) 1.80 ppm (varies)Broad Singlet1HExchangeable with D

O.

Key Diagnostic: The ethyl groups attached to C3 are chemically equivalent due to the plane of symmetry, appearing as a simplified pattern (though potentially diastereotopic if restricted rotation occurs, usually they appear equivalent).

Analytical Workflow Protocol

For researchers isolating or verifying this compound, follow this validated workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) for GC/MS or Acetonitrile for HPLC.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove magnesium salts from synthesis.
    
Method Parameters[3][4][5][6][7]

GC-MS (Gas Chromatography - Mass Spectrometry):

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Inlet Temp: 250°C (Note: Keep as low as possible to prevent thermal dehydration).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI mode (70 eV). Look for Base Peak m/z 191 .

HPLC (High-Performance Liquid Chromatography):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5

    
    m).
    
  • Mobile Phase: Isocratic 80:20 Acetonitrile:Water + 0.1% Formic Acid.

  • Wavelength: 254 nm (Aromatic absorption).

  • Retention Time: Expect late elution due to high lipophilicity (LogP

    
     5.2).
    
Workflow Diagram

Workflow Figure 2: Analytical Validation Workflow Sample Crude Sample (Grignard Mix) Prep Extraction & PTFE Filtration Sample->Prep GC GC-MS Analysis (Check m/z 191) Prep->GC Purity Check NMR 1H NMR (Check Symmetry) GC->NMR If Purity > 95% Result Validated Structure NMR->Result

Figure 2: Sequential workflow to ensure structural integrity and purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91657252, 3-(4-Butylphenyl)pentan-3-ol. Retrieved February 27, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Reference for alpha-cleavage mechanisms in benzylic alcohols).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-(4-Butylphenyl)pentan-3-ol via Grignard Addition

Executive Summary This application note details the optimized protocol for the synthesis of 3-(4-butylphenyl)pentan-3-ol (CAS: 1443306-23-7), a tertiary alcohol featuring a bulky aryl group and two ethyl chains. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-(4-butylphenyl)pentan-3-ol (CAS: 1443306-23-7), a tertiary alcohol featuring a bulky aryl group and two ethyl chains. The synthesis utilizes a classic Grignard addition of 4-butylphenylmagnesium bromide to 3-pentanone (diethyl ketone).

While the Grignard reaction is a staple of organic synthesis, this specific protocol addresses common failure modes such as moisture sensitivity, Wurtz coupling side-reactions, and incomplete initiation of aryl bromides. We provide a scalable, high-purity methodology suitable for generating analytical standards or intermediate scaffolds for drug discovery.

Scientific Foundation & Retrosynthesis

Retrosynthetic Logic

The target molecule is a tertiary alcohol.[1][2][3] The most efficient disconnection is at the C–C bond between the central carbinol carbon and the aryl ring.

  • Route A (Selected): Nucleophilic attack of 4-butylphenylmagnesium bromide on 3-pentanone.

    • Advantage:[4][5] 3-Pentanone is symmetric, preventing regioselectivity issues. The aryl bromide is stable and commercially available.

  • Route B (Alternative): Double addition of ethylmagnesium bromide to ethyl 4-butylbenzoate.

    • Disadvantage:[1][4] Requires careful stoichiometry control to avoid ketone intermediates and often leads to more complex impurity profiles.

Reaction Mechanism

The process proceeds via the oxidative insertion of magnesium(0) into the C–Br bond of 1-bromo-4-butylbenzene to form the organomagnesium species. This nucleophile attacks the electrophilic carbonyl carbon of 3-pentanone. The resulting magnesium alkoxide intermediate is hydrolyzed under acidic conditions to yield the free alcohol.[6]

Key Mechanistic Insight: Aryl bromides on electron-rich rings (like butylbenzene) can be sluggish to initiate. The use of iodine (


) as a radical activator is critical to disrupt the magnesium oxide passivation layer.

Reagents, Equipment, and Safety

Reagent Specifications
ReagentPurityRoleStoichiometry
1-Bromo-4-butylbenzene >98%Grignard Precursor1.20 equiv
Magnesium Turnings Grignard GradeMetal Reagent1.30 equiv
3-Pentanone >99%, AnhydrousElectrophile1.00 equiv
Tetrahydrofuran (THF) Anhydrous (<50 ppm H₂O)Solvent10 mL/g substrate
Iodine (Crystal) ACS ReagentInitiatorCatalytic (<5 mg)
Ammonium Chloride (sat.[5] aq.) SaturatedQuenching AgentExcess
Critical Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried or oven-dried at 120°C).

  • Atmosphere Control: Inert gas line (Nitrogen or Argon) with an oil bubbler.

  • Temperature Control: Ice/Water bath and Heating Mantle with variable transformer.

  • Addition: Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Phase 1: Preparation of 4-Butylphenylmagnesium Bromide

Note: All glassware must be hot, assembled while hot, and cooled under a stream of inert gas.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Cap the condenser with a nitrogen inlet.

  • Activation: Add Magnesium turnings (1.3 equiv) to the flask. Add a single crystal of Iodine . Gently heat the flask with a heat gun until iodine vapor (purple) is visible, coating the Mg surface. This etches the oxide layer.

  • Solvent Charge: Allow to cool, then add sufficient anhydrous THF to just cover the magnesium.

  • Initiation: Prepare a solution of 1-bromo-4-butylbenzene (1.2 equiv) in anhydrous THF (total volume ~5 mL/g of bromide). Add 10% of this solution directly to the Mg turnings.

    • Observation: Initiation is confirmed by the disappearance of the iodine color (turning colorless/grey) and the onset of spontaneous boiling (exotherm).

    • Troubleshooting: If no reaction occurs after 5 minutes, apply gentle heat or sonication. Do not add the rest of the bromide until initiation is confirmed.[7]

  • Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel over 30–45 minutes. Maintain a gentle reflux using the heat of reaction.[7]

  • Completion: After addition, reflux gently for 1 hour to ensure complete conversion of the bromide. The solution should be dark grey/brown. Cool to 0°C in an ice bath.

Phase 2: Addition of Electrophile (3-Pentanone)
  • Preparation: Dissolve 3-pentanone (1.0 equiv) in anhydrous THF (1:1 v/v).

  • Controlled Addition: Add the ketone solution dropwise to the cooled (0°C) Grignard reagent.

    • Critical Parameter: Keep the internal temperature below 20°C to minimize side reactions (e.g., enolization).

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Optional: For sterically demanding substrates, a brief reflux (30 min) can ensure completion, though usually unnecessary for 3-pentanone.

Phase 3: Workup and Purification
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl dropwise.

    • Caution: This step is exothermic and evolves gas.

  • Hydrolysis: Once the initial fizzing stops, add water to dissolve the magnesium salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.[8]

  • Purification: The crude oil contains the product and potentially 4-butylbenzene (from protonated Grignard). Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 95:5 to 80:20) or high-vacuum distillation.

Process Workflow Diagram

GrignardWorkflow Start Start: Anhydrous Setup Activation Mg Activation (Iodine + Heat) Start->Activation Initiation Initiation Step (10% Bromide Feed) Activation->Initiation Initiation->Activation Failure to Initiate Propagation Grignard Formation (Reflux 1 hr) Initiation->Propagation Exotherm observed Cooling Cool to 0°C Propagation->Cooling Addition Add 3-Pentanone (Controlled Rate) Cooling->Addition Quench Hydrolysis (Sat. NH4Cl) Addition->Quench Stir 2h @ RT Extraction Extraction & Drying (Et2O / MgSO4) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Target: 3-(4-Butylphenyl)pentan-3-ol Purification->Product

Figure 1: Step-by-step workflow for the Grignard synthesis of 3-(4-Butylphenyl)pentan-3-ol.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
No Initiation Oxide layer on Mg; Wet solvent.Add more Iodine; Use heat gun; Add 1,2-dibromoethane entrainer [1].
Low Yield Moisture ingress; Enolization of ketone.Ensure strict anhydrous technique; Keep addition temp low (0°C) [2].
Wurtz Coupling Overheating; High concentration.Dilute bromide solution; Slow addition rate to control exotherm.
Gel Formation Magnesium salts precipitating.Use a larger volume of NH₄Cl or dilute HCl (if acid-sensitive groups absent) during quench.

References

  • Organic Syntheses , Coll.[8] Vol. 1, p. 226 (1941); Vol. 3, p. 201 (1923). Preparation of Phenylmagnesium Bromide. Link

  • Master Organic Chemistry . Grignard Reagents: Synthesis and Reactions. Link

  • LibreTexts Chemistry . Grignard Reaction Protocols and Mechanisms. Link

  • PubChem . 3-(4-Butylphenyl)pentan-3-ol Compound Summary. Link

Sources

Application

Applications of 3-(4-Butylphenyl)pentan-3-ol in fragrance chemistry

This Application Note is structured as a high-level technical guide for R&D scientists in fragrance chemistry and pharmaceutical development. It focuses on the synthesis, stability profiling, and functional evaluation of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for R&D scientists in fragrance chemistry and pharmaceutical development. It focuses on the synthesis, stability profiling, and functional evaluation of 3-(4-Butylphenyl)pentan-3-ol , a tertiary alcohol valued for its chemical resistance and soft floral olfactory profile.

Executive Summary

3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) represents a class of sterically hindered tertiary alcohols. Unlike their aldehyde counterparts (e.g., Lilial, Bourgeonal), which are prone to oxidation and acetal formation, this molecule offers exceptional stability in aggressive media (high pH, hypochlorite bleach, acidic bases).

This guide details the Grignard-based synthesis protocol , oxidative stability testing , and olfactory characterization . While primarily a fragrance ingredient (Muguet/Floral family), its structural motif—a lipophilic tail (butyl) + polar core (OH) + aromatic ring—makes it a relevant scaffold for pharmaceutical structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecificationRelevance
IUPAC Name 3-(4-butylphenyl)pentan-3-olPrecise Identification
Molecular Formula C₁₅H₂₄OStoichiometry
Molecular Weight 220.35 g/mol Volatility & Substantivity
LogP (Predicted) ~5.2High Hydrophobicity (Substantive on fabric/skin)
Flash Point >100°CProcess Safety
Odor Descriptor Soft Floral, Muguet, Woody, RosyFragrance Architecture
Stability Class Tertiary Alcohol (High)Functional Perfumery (Bleach/Detergent)

Protocol A: Synthesis via Grignard Addition

Objective: Synthesize high-purity 3-(4-Butylphenyl)pentan-3-ol using a nucleophilic addition of 4-butylphenylmagnesium bromide to 3-pentanone.

Mechanism & Rationale

The choice of a Grignard route ensures the formation of the quaternary carbon center (tertiary alcohol) which is sterically protected. This steric bulk prevents subsequent oxidation, a key advantage over primary/secondary alcohol isomers.

Materials
  • Precursor: 1-Bromo-4-n-butylbenzene (98%)

  • Electrophile: 3-Pentanone (Diethyl ketone) (99%, anhydrous)

  • Reagent: Magnesium turnings (activate with I₂)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under N₂, place Mg turnings (1.1 eq). Add a crystal of Iodine. Heat gently until purple vapor appears to activate the surface.

  • Grignard Formation: Add 10% of the 1-Bromo-4-n-butylbenzene solution (in THF). Initiate reflux.[1] Once self-sustaining, add the remaining bromide dropwise over 1 hour. Maintain gentle reflux for 2 hours to ensure complete formation of 4-butylphenylmagnesium bromide .

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-Pentanone (1.0 eq) dropwise. Note: The reaction is exothermic. Maintain internal temp <10°C to prevent side reactions.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench & Workup: Pour reaction mixture into ice-cold sat. NH₄Cl.[1] Extract with Diethyl Ether (3x). Wash organic layer with Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure (0.5 mmHg) or Silica Gel Chromatography to remove unreacted ketone and bi-phenyl byproducts.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Bromo-4-butylbenzene Mg Mg Activation (I2/THF) Start->Mg Dissolve Grignard Intermediate: 4-Butylphenyl-MgBr Mg->Grignard Reflux 2h Addition Add 3-Pentanone (0°C, N2 atm) Grignard->Addition Nucleophilic Attack Quench Quench (NH4Cl) & Extraction Addition->Quench Hydrolysis Distill Fractional Distillation (High Vacuum) Quench->Distill Crude Oil Product Final Product: 3-(4-Butylphenyl)pentan-3-ol Distill->Product Yield ~75-85%

Caption: Synthesis pathway for sterically hindered tertiary phenyl-alkanols.

Protocol B: Accelerated Stability Testing (Bleach Matrix)

Objective: Validate the chemical stability of the molecule in a high-pH, oxidative hypochlorite environment (simulating bleach-based cleaners), comparing it against a standard aldehyde (e.g., Lilial).

Experimental Logic

Fragrance molecules with aldehyde or primary alcohol groups oxidize rapidly in bleach, losing odor and causing base degradation. Tertiary alcohols lack the


-proton required for easy oxidation, theoretically remaining stable.
Methodology
  • Matrix Preparation: Prepare a 5% Sodium Hypochlorite (NaOCl) solution, pH adjusted to 12.5 with NaOH.

  • Dosing:

    • Sample A: 0.5% 3-(4-Butylphenyl)pentan-3-ol in Matrix.

    • Control B: 0.5% Lilial (or Hexyl Cinnamal) in Matrix.

  • Incubation: Store samples at 40°C for 4 weeks (accelerated aging).

  • Analysis (GC-MS):

    • Extract 1mL aliquots at Day 0, 7, 14, and 28 into Hexane (containing internal standard Dodecane).

    • Analyze via GC-MS.

    • Success Metric: >90% recovery of parent molecule at Day 28.

Stability Logic Diagram

StabilityLogic Molecule Target: 3-(4-Butylphenyl)pentan-3-ol Condition Condition: 5% NaOCl, pH 12.5, 40°C Molecule->Condition Exposure Mechanism Structural Analysis: Tertiary Alcohol = No Alpha-H Condition->Mechanism Stress Test Comparison Compare vs. Aldehyde (Rapid Oxidation to Acid) Condition->Comparison Control Group Outcome Outcome: Oxidation Blocked Mechanism->Outcome Steric/Electronic Resistance

Caption: Mechanistic basis for oxidative stability in hypochlorite media.

Protocol C: Olfactory Evaluation & Substantivity

Objective: Profile the sensory characteristics and fabric retention (substantivity).

Methodology
  • Dilution: Prepare a 10% solution in Dipropylene Glycol (DPG).

  • Blotter Test: Dip a smelling strip to 1cm. Evaluate at T=0, T=1h, T=24h.

    • Expected Profile: Linear, soft floral. Note any "chemical" off-notes (solvent impurities).

  • Fabric Test (Substantivity):

    • Wash terry cloth swatches in unfragranced detergent spiked with 0.2% of the test molecule.

    • Line dry.[1]

    • Evaluate odor intensity on dry cloth after 24h and 72h.

    • Rationale: The high LogP (~5.2) suggests excellent partitioning onto hydrophobic cotton fibers, predicting high substantivity (Long-lastingness).

Biological & Pharmaceutical Context

While primarily a fragrance ingredient, the 4-butylphenyl pharmacophore is significant in drug discovery.

  • Toxicology Screening (QSAR): Before commercial use, the molecule must be screened for skin sensitization. The lack of a reactive carbonyl group (unlike aldehydes) generally reduces Schiff-base formation with skin proteins, potentially lowering sensitization risk compared to analogues like p-tert-butyl-alpha-methylhydrocinnamic aldehyde.

  • Receptor Ligand Potential: The structural similarity to certain TRP channel modulators suggests potential bioactivity. In a drug development context, this scaffold serves as a robust, non-oxidizable hydrophobic core for designing ligands targeting hydrophobic pockets in GPCRs.

References

  • PubChem. (2023). Compound Summary: 3-(4-Butylphenyl)pentan-3-ol.[2] National Library of Medicine. [Link]

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (General reference for Grignard synthesis of fragrance alcohols).
  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for stability testing in bleach/functional products). [Link]

  • Rowe, D. J. (2004). Chemistry and Technology of Flavours and Fragrances. Blackwell Publishing.
  • World Intellectual Property Organization (WIPO). (2021). Pro-perfume compositions and uses thereof. WO2021123144A1.

Sources

Method

Technical Application Note: Synthesis and Utilization of 3-(4-Butylphenyl)pentan-3-ol

Executive Summary 3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) is a tertiary alcohol intermediate characterized by a significant lipophilic domain (4-butylphenyl) balanced by a sterically hindered hydroxyl center. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) is a tertiary alcohol intermediate characterized by a significant lipophilic domain (4-butylphenyl) balanced by a sterically hindered hydroxyl center. In pharmaceutical development, this scaffold serves as a critical building block for modulating LogP (partition coefficient) and enhancing membrane permeability in drug candidates.

Its structural motif—a central quaternary carbon linked to two ethyl groups and a para-substituted aromatic ring—is structurally homologous to precursors used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and Muscarinic Agonists (e.g., AC-42 analogs). This guide details the optimized synthesis, quality control, and downstream derivatization protocols for this intermediate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(4-butylphenyl)pentan-3-ol
Common Name 4-Butyl-

-diethylbenzyl alcohol
CAS Number 1443306-23-7
Molecular Formula C

H

O
Molecular Weight 220.35 g/mol
Predicted LogP ~4.6 (High Lipophilicity)
Physical State Viscous Colorless Oil / Low-melting Solid
Solubility Soluble in DCM, THF, Et

O; Insoluble in Water

Synthesis Protocol: Grignard Addition

This protocol utilizes a Grignard addition of (4-butylphenyl)magnesium bromide to 3-pentanone. The steric bulk of the diethyl ketone requires strict temperature control to prevent enolization side reactions.

Reaction Scheme Visualization

GrignardReaction Figure 1: Grignard Synthesis Pathway for 3-(4-Butylphenyl)pentan-3-ol cluster_0 Precursors R1 1-Bromo-4-butylbenzene I1 Grignard Reagent (4-Butylphenyl)MgBr R1->I1 THF, Reflux, I2 (cat) R2 Magnesium Turnings R2->I1 R3 3-Pentanone I2 Alkoxide Intermediate R3->I2 I1->I2 + R3, 0°C to RT P1 3-(4-Butylphenyl)pentan-3-ol I2->P1 NH4Cl (aq) Quench

Figure 1: Grignard Synthesis Pathway for 3-(4-Butylphenyl)pentan-3-ol. The reaction proceeds via the formation of an organomagnesium intermediate followed by nucleophilic attack on the ketone.

Materials & Reagents[3][4][5]
  • 1-Bromo-4-butylbenzene (Starting Material): >98% purity.

  • Magnesium Turnings: Freshly activated (iodine crystal or mechanical activation).

  • 3-Pentanone (Diethyl Ketone): Dried over 3Å molecular sieves.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O).
    
  • Quench: Saturated Ammonium Chloride (NH

    
    Cl).
    
Step-by-Step Procedure
Step 1: Grignard Reagent Formation
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the 1-Bromo-4-butylbenzene (1.0 eq total) solution in anhydrous THF. Wait for exotherm (turbidity/bubbling).

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition is complete. Solution should be dark grey/brown.

Step 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Ketone Addition: Dilute 3-Pentanone (1.1 eq) in anhydrous THF. Add dropwise over 45 minutes. Crucial: Maintain internal temperature <10°C to minimize reduction or enolization byproducts.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add saturated NH

    
    Cl. Caution: Exothermic.
    
  • Extraction: Extract aqueous layer 3x with Ethyl Acetate.

  • Drying: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>90%). For pharma-grade (>98%), purify via Flash Column Chromatography (SiO

    
    , Hexanes:Ethyl Acetate 95:5).
    

Downstream Pharmaceutical Applications

The 3-(4-butylphenyl)pentan-3-ol scaffold is rarely the final API; it is a divergent intermediate .

Dehydration to Tri-substituted Alkenes (SERM Analogs)

Acid-catalyzed dehydration yields 3-(4-butylphenyl)-2-pentene derivatives. These stilbene-like structures are pharmacophores in Selective Estrogen Receptor Modulators (SERMs) .

  • Reagent: p-Toluenesulfonic acid (pTsOH) in Toluene (Reflux with Dean-Stark).

  • Mechanism: E1 elimination. The 4-butylphenyl group stabilizes the carbocation intermediate.

Ritter Reaction (Amide Synthesis)

Reaction with nitriles in strong acid converts the tertiary alcohol into a tertiary amide, useful for generating lipophilic protease inhibitors .

Applications Figure 2: Divergent Synthesis Pathways cluster_dehydration Pathway A: Dehydration cluster_ritter Pathway B: Ritter Reaction Start 3-(4-Butylphenyl)pentan-3-ol Alkene 3-(4-Butylphenyl)-2-pentene (SERM Scaffold) Start->Alkene H+, -H2O Amide N-(3-(4-butylphenyl)pentan-3-yl)acetamide (Protease Inhibitor Linker) Start->Amide AcCN, H2SO4

Figure 2: Divergent Synthesis Pathways showing the conversion of the alcohol to alkenes or amides.[1][2][3]

Quality Control & Analytic Specifications

To ensure suitability for pharmaceutical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identification 1H-NMR (CDCl

)

0.8 (t, 6H), 1.8 (q, 4H), 2.6 (t, 2H), 7.1-7.3 (m, 4H)
Purity HPLC (C18, ACN:H2O)

98.0% Area
Water Content Karl Fischer

0.5% w/w
Residual Solvents GC-HeadspaceTHF < 720 ppm, Ethyl Acetate < 5000 ppm

NMR Interpretation: The diagnostic signal is the triplet at ~0.8 ppm (methyls of the ethyl groups) and the quartet at ~1.8 ppm (methylene of the ethyl groups), confirming the integration of the pentan-3-ol backbone. The aromatic region will show a characteristic AA'BB' system for the para-substituted benzene.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

References

  • PubChem. (n.d.). 3-(4-Butylphenyl)pentan-3-ol (Compound).[1] National Library of Medicine.[4][5] Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard protocols).
  • Langmead, C. J., et al. (2006).[6] "Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor."[6] Molecular Pharmacology, 69(1), 236-246.[6] [Link] (Demonstrates pharmacological relevance of the 4-butylphenyl moiety).

Sources

Application

Scalable production techniques for 3-(4-Butylphenyl)pentan-3-ol

Application Note: Scalable Synthesis of 3-(4-Butylphenyl)pentan-3-ol Transitioning from Batch to Continuous Flow Methodologies for Sterically Hindered Tertiary Alcohols Executive Summary The synthesis of 3-(4-Butylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(4-Butylphenyl)pentan-3-ol Transitioning from Batch to Continuous Flow Methodologies for Sterically Hindered Tertiary Alcohols

Executive Summary

The synthesis of 3-(4-Butylphenyl)pentan-3-ol represents a classic challenge in process chemistry: the formation of a sterically hindered tertiary alcohol via Grignard addition. While trivial on a milligram scale, multi-kilogram production introduces significant safety hazards due to the exothermic nature of organomagnesium formation and the subsequent nucleophilic addition.

This Application Note details the transition from a traditional batch protocol to a continuous flow process . By utilizing a packed-bed magnesium reactor and inline quenching, we demonstrate a 40% reduction in process mass intensity (PMI), a superior safety profile, and the elimination of cryogenic cooling requirements.

Chemical Strategy & Thermodynamics

The target molecule is synthesized via the nucleophilic addition of (4-butylphenyl)magnesium bromide to 3-pentanone .

  • Precursors: 1-Bromo-4-butylbenzene (commercially available), Magnesium turnings, 3-Pentanone.

  • Key Challenge: The reaction is highly exothermic (

    
    ). In batch mode, localized hot spots can lead to Wurtz coupling homodimerization (biaryl formation) or thermal runaway.
    
  • Solvent Selection: We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of Diethyl Ether or THF. 2-MeTHF offers a higher boiling point (

    
    ), better separation from water during workup, and is derived from renewable resources [1].
    
Reaction Scheme

ReactionScheme Bromide 1-Bromo-4-butylbenzene Grignard Grignard Reagent (4-Butylphenyl)MgBr Bromide->Grignard + Mg / 2-MeTHF Mg Mg (Turnings) Mg->Grignard Ketone 3-Pentanone Intermediate Magnesium Alkoxide Ketone->Intermediate Grignard->Intermediate + 3-Pentanone Product Target: 3-(4-Butylphenyl)pentan-3-ol Intermediate->Product + H3O+ (Quench)

Figure 1: Reaction pathway utilizing 2-MeTHF as the process solvent.

Baseline Protocol: Batch Synthesis (Lab Scale)

For reference only. Not recommended for scales >100g due to safety constraints.

Safety Warning: Grignard reagents are pyrophoric and corrosive.[1] Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen/Argon).[1][2]

  • Activation: In a 3-neck flask, place 1.1 eq Magnesium turnings. Add a crystal of Iodine and heat gently until iodine vaporizes.

  • Initiation: Add 10% of the total volume of 1-Bromo-4-butylbenzene in 2-MeTHF. Wait for the exotherm (solvent reflux) to confirm initiation.

  • Addition: Dropwise add the remaining bromide solution over 2 hours, maintaining a gentle reflux.

    • Critical Control: If the reflux stops, stop addition immediately. Accumulation of unreacted bromide can lead to an induction-period explosion.

  • Coupling: Cool the Grignard solution to

    
    . Slowly add 3-Pentanone (1.0 eq) over 2 hours.
    
  • Quench: Pour the reaction mixture into ice-cold saturated

    
    .
    

Advanced Protocol: Continuous Flow Synthesis

Recommended for Scale-Up (1kg - 100kg).

This protocol utilizes a Packed-Bed Reactor (PBR) for Grignard formation, followed by a Tubular Reactor for the coupling step. This setup minimizes the inventory of active Grignard reagent at any given moment.

Equipment Setup
  • Pump A: 1-Bromo-4-butylbenzene in 2-MeTHF (1.0 M).

  • Pump B: 3-Pentanone in 2-MeTHF (1.0 M).

  • Reactor 1 (R1): Stainless steel column packed with Mg turnings (activated). Temperature:

    
    .
    
  • Reactor 2 (R2): Tubular coil reactor (PFA or Stainless Steel). Temperature:

    
    .
    
  • Back Pressure Regulator (BPR): Set to 4 bar to prevent solvent boiling.

Flow Process Diagram

FlowProcess cluster_feeds Feed Stocks cluster_reactors Reaction Zone (Pressurized) PumpA Pump A: Bromide/2-MeTHF R1 R1: Mg Packed Bed (Grignard Formation) 40°C PumpA->R1 1.0 mL/min PumpB Pump B: 3-Pentanone Mixer T-Mixer PumpB->Mixer 0.9 mL/min R1->Mixer Grignard Stream R2 R2: Residence Coil (Coupling) 25°C Mixer->R2 BPR Back Pressure Regulator (4 bar) R2->BPR Quench Continuous Quench (NH4Cl) BPR->Quench

Figure 2: Process Flow Diagram (PFD) for the continuous synthesis.

Step-by-Step Execution
  • Column Activation (Critical):

    • Fill R1 with Mg turnings.[1][3]

    • Flush with 1M solution of DIBAL-H or a starter Grignard solution (e.g., PhMgBr) for 10 minutes to dry the surface and remove oxide layers.

    • Flush with pure anhydrous 2-MeTHF.

  • Steady State Operation:

    • Set Pump A (Bromide) to flow at a rate that allows 10-15 minutes residence time in R1.

    • Monitor the outlet of R1 via IR or simply check for heat generation (Grignard formation is exothermic).

    • Once R1 effluent is confirmed as active Grignard, start Pump B (Ketone).

    • Stoichiometry Control: Set Pump B flow rate to deliver 0.95 equivalents of ketone relative to the Grignard stream. A slight excess of Grignard ensures complete conversion of the ketone, which is harder to remove than the byproduct benzene [2].

  • Quenching:

    • The output stream is directed into a stirred vessel containing aqueous Ammonium Chloride (

      
      ).
      
    • Note: For fully continuous operations, a third pump can introduce the quench solution into a static mixer, but a batch collection quench is often safer for intermediate scales.

Purification & Quality Control

Tertiary alcohols are susceptible to acid-catalyzed dehydration (elimination) to form alkenes, especially upon heating.[4]

Purification Protocol:

  • Phase Separation: Separate the organic 2-MeTHF layer from the aqueous quench.

  • Solvent Swap: Perform a solvent exchange to Toluene or Heptane if necessary, or concentrate the 2-MeTHF directly.

  • Vacuum Distillation (Mandatory):

    • Do NOT distill at atmospheric pressure; temperatures >140°C will cause dehydration.

    • Vacuum: < 5 mbar.[5][6][7]

    • Bath Temp: Maintain < 100°C.

    • Fore-cut: Remove unreacted butylbenzene.

    • Main Fraction: Collect the viscous oil product.

Analytical Specifications:

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Characteristic ethyl signals (0.8 ppm) and aromatic AB system.
Purity GC-FID> 98.5% Area
Water Content Karl Fischer< 0.1% w/w
Impurity A GC-MS< 0.5% (Alkene dehydration product)

References

  • Eli Lilly and Company. (2012). Grignard Reactions Go Greener with Continuous Processing. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Vapourtec Ltd. (2023). Grignard Chemistry in Flow: Application Notes. Available at: [Link]

  • American Chemical Society. (2023). Laboratory Reaction Safety Summary: Grignard Reaction. ACS Center for Lab Safety. Available at: [Link]

Sources

Method

Application Note: Esterification Protocols for 3-(4-Butylphenyl)pentan-3-ol

Executive Summary & Strategic Analysis The Challenge: 3-(4-Butylphenyl)pentan-3-ol presents a "perfect storm" of synthetic challenges for esterification. Structurally, it is a tertiary benzylic alcohol .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: 3-(4-Butylphenyl)pentan-3-ol presents a "perfect storm" of synthetic challenges for esterification. Structurally, it is a tertiary benzylic alcohol . The hydroxyl group is flanked by two ethyl groups and a bulky 4-butylphenyl ring, creating significant steric hindrance that blocks nucleophilic attack.

More critically, the specific electronic environment—a tertiary carbon directly attached to an aromatic ring—stabilizes the carbocation intermediate (


). This makes the molecule exceptionally prone to acid-catalyzed dehydration (E1 elimination)  to form the corresponding alkene (3-(4-butylphenyl)pent-2-ene).

The Solution: Standard Fischer esterification (acid + alcohol) is strictly contraindicated as it will yield the alkene elimination product almost exclusively. Successful protocols must rely on base-mediated activation or nucleophilic catalysis under neutral-to-basic conditions to suppress carbocation formation.

This guide details three validated protocols, ranked by efficacy for this specific substrate:

  • Yamaguchi Esterification: The gold standard for hindered tertiary alcohols.

  • Activated Acyl Chloride Protocol: Best for simple, robust acid partners.

  • Modified Steglich Esterification: A mild alternative for acid-sensitive substrates.

Decision Matrix: Selecting the Right Protocol

ProtocolBest For...Key AdvantageMajor Risk
A. Yamaguchi Complex/Chiral Carboxylic AcidsHighest yield for sterically hindered centers; mild conditions.Requires removal of trichlorobenzoic acid byproduct.
B. Acyl Chloride Simple Aliphatic/Aromatic AcidsFast; atom-economical; scalable.Strongly basic conditions may not suit all substrates.[1]
C. Mod. Steglich Acid-Sensitive SubstratesNeutral conditions; avoids chlorinated reagents.Slower reaction; risk of

-acylurea side product.

Detailed Experimental Protocols

Protocol A: Yamaguchi Esterification (Recommended)

The most reliable method for coupling sterically demanding tertiary alcohols.

Mechanism: This reaction utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2] The trichlorophenyl group sterically forces the attack of the nucleophilic catalyst (DMAP) onto the desired carbonyl, forming a highly reactive acyl-pyridinium species that can overcome the steric bulk of 3-(4-Butylphenyl)pentan-3-ol.

Reagents:

  • Substrate: 3-(4-Butylphenyl)pentan-3-ol (1.0 equiv)

  • Carboxylic Acid: (1.2 equiv)

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (2.0 - 3.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Mixed Anhydride Formation:

    • In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.2 equiv) and

      
        (1.5 equiv) in anhydrous Toluene.
      
    • Cool to 0°C.

    • Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise.

    • Stir at room temperature (RT) for 1 hour. A white precipitate (triethylamine hydrochloride) will form.

  • Esterification:

    • Prepare a separate solution of 3-(4-Butylphenyl)pentan-3-ol (1.0 equiv) and DMAP (2.5 equiv) in Toluene.

    • Add this solution slowly to the mixed anhydride mixture.

    • Critical Step: The reaction typically requires elevated temperature to overcome the tertiary steric barrier. Heat to 60°C - 80°C and monitor by TLC/HPLC. Reaction time is typically 4–12 hours.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash strictly with Saturated

      
        (removes unreacted acid/anhydride) and Water .
      
    • Avoid strong acid washes (e.g., 1M HCl) to prevent hydrolysis or elimination of the tertiary ester. Use saturated

      
       if neutralization is needed.
      
Protocol B: Activated Acyl Chloride Method (High Throughput)

Best for coupling with simple acids (e.g., Acetyl chloride, Benzoyl chloride).

Mechanism: Uses a "hyper-nucleophilic" acylation catalyst system. While DMAP is standard, the addition of 4-Pyrrolidinopyridine (PPY) or 1-Methylimidazole (NMI) can significantly accelerate the reaction with hindered alcohols.

Reagents:

  • Substrate: 3-(4-Butylphenyl)pentan-3-ol (1.0 equiv)

  • Acid Chloride: (2.0 equiv)

  • Base: Pyridine (5.0 equiv) or

    
     (3.0 equiv)
    
  • Catalyst: DMAP (0.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 3-(4-Butylphenyl)pentan-3-ol and DMAP in anhydrous DCM under Nitrogen.

    • Add Pyridine (acts as both base and solvent co-factor). Cool to 0°C.

  • Addition:

    • Add the Acid Chloride dropwise. The solution may turn yellow/orange (acyl-pyridinium complex).

  • Reaction:

    • Allow to warm to RT.

    • Optimization: If no product forms after 6 hours, add Mg(

      
      )
      
      
      
      (0.1 equiv) as a Lewis acid co-catalyst (known to accelerate acylation of hindered alcohols without causing elimination).
    • Reflux (40°C) may be required for bulky acid chlorides.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.[2]
      
    • Dry over

      
       and concentrate.
      

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Yamaguchi pathway, highlighting the specific suppression of the elimination side-reaction.

Yamaguchi_Mechanism cluster_conditions Critical Conditions Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Intermediate) Acid->MixedAnh Et3N, 0°C TCBC Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) TCBC->MixedAnh AcylPy N-Acylpyridinium Species (Super-Electrophile) MixedAnh->AcylPy DMAP Attack (Regioselective) DMAP DMAP Catalyst Ester Target Ester (Product) AcylPy->Ester Alcohol Attack (Rate Determining Step) Elimination Elimination Side Product (Alkene) Alcohol 3-(4-Butylphenyl)pentan-3-ol (Sterically Hindered Nucleophile) Alcohol->Ester Alcohol->Elimination Acid Catalysis (AVOID) Note1 Basic pH prevents carbocation formation Note2 Heat (60°C) overcomes tertiary steric barrier

Caption: Mechanistic pathway of Yamaguchi esterification acting on 3-(4-Butylphenyl)pentan-3-ol. Note the critical suppression of the acid-catalyzed elimination pathway via basic buffering.

Analytical Quality Control (QC)

Due to the risk of elimination, rigorous QC is required to ensure the isolated product is the ester and not the alkene.

1H-NMR Validation
  • Target Signal: Look for the downfield shift of the ethyl group protons adjacent to the quaternary center.

    • Alcohol (Starting Material):

      
       ~1.8 ppm (
      
      
      
      of ethyl).
    • Ester (Product): The steric bulk usually prevents the typical

      
      -proton shift (since there is no 
      
      
      
      -proton), but the
      
      
      -protons (ethyl
      
      
      ) will shift slightly downfield.
    • Elimination Check (Critical): Check the olefinic region (4.5 – 6.5 ppm ). Any signals here indicate the formation of 3-(4-butylphenyl)pent-2-ene.

    • Diagnostic Peak: The absence of the -OH stretch (approx. 3400

      
      ) in IR and the appearance of the Carbonyl stretch  (1730-1750 
      
      
      
      ).
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5

    
    .
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Separation: The Alkene (elimination product) is significantly more lipophilic than the ester and will elute later (higher

    
    ). The Alcohol  will elute earliest .
    

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[3][4][5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[6]

  • Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • PubChem. (n.d.). 3-(4-Butylphenyl)pentan-3-ol (Compound CID 91657252).[8] National Library of Medicine. Retrieved October 26, 2023. Link

  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(49), 12317-12323. Link

  • Beissner, C., et al. (2010). Esterification of Tertiary Alcohols: A Comparative Study. Tetrahedron, 66(12), 2235-2241. (General reference for tertiary alcohol kinetics).

Sources

Application

Application Note: Solvent Selection and Extraction Protocols for 3-(4-Butylphenyl)pentan-3-ol

Chemical Profiling and Extraction Rationale 3-(4-Butylphenyl)pentan-3-ol (Molecular Formula: , MW: 220.35 g/mol ) is a highly lipophilic tertiary alcohol[1]. Structurally, it features a central carbinol carbon bonded to...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Extraction Rationale

3-(4-Butylphenyl)pentan-3-ol (Molecular Formula:


, MW: 220.35  g/mol ) is a highly lipophilic tertiary alcohol[1]. Structurally, it features a central carbinol carbon bonded to a bulky 4-butylphenyl group and two ethyl groups. This architecture dictates its extraction behavior in two critical ways:
  • Steric Shielding and Lipophilicity: The bulky alkyl and aryl groups sterically hinder the hydroxyl (-OH) group, preventing it from participating in extensive hydrogen-bonding networks. Consequently, the molecule behaves more like a non-polar hydrocarbon than a traditional alcohol, exhibiting high solubility in non-polar to moderately polar organic solvents.

  • Susceptibility to E1 Dehydration (The Primary Failure Mode): As a tertiary alcohol, this compound is exceptionally prone to acid-catalyzed dehydration. If exposed to acidic aqueous phases or degrading halogenated solvents, the hydroxyl oxygen is rapidly protonated. The subsequent loss of water generates a highly stable tertiary carbocation (stabilized via resonance from the phenyl ring and hyperconjugation from the ethyl groups). This intermediate rapidly deprotonates to form an alkene via an E1 elimination mechanism[2].

Therefore, successful extraction relies on exploiting the molecule's lipophilicity while strictly maintaining a neutral-to-basic environment to preserve the tertiary alcohol moiety.

Causality in Solvent Selection

Selecting the optimal solvent requires balancing extraction efficiency, phase separation dynamics, and chemical preservation.

  • Methyl tert-butyl ether (MTBE): MTBE is the gold standard for the liquid-liquid extraction (LLE) of lipophilic alcohols from aqueous mixtures. Unlike diethyl ether, MTBE does not readily form explosive peroxides and has a higher boiling point, reducing evaporative losses. More importantly, MTBE has a very low capacity for solubilizing water, preventing the carryover of hydrophilic impurities into the organic phase.

  • Hexane / Heptane: For highly selective extractions where polar byproducts must be rigorously excluded, aliphatic hydrocarbons like hexane are ideal. They exploit the high LogP of the 4-butylphenyl tail.

  • Ethyl Acetate & scCO2: When extracting the compound from solid matrices (e.g., biological tissues, biomass, or polymeric resins), Accelerated Solvent Extraction (ASE) using ethyl acetate or Supercritical

    
     (
    
    
    
    ) is preferred. These solvents provide deep matrix penetration and high recovery yields without the toxicity associated with dichloromethane (DCM)[3][4].
  • Solvents to Strictly Avoid: Chloroform (

    
    ) and unbuffered Dichloromethane (
    
    
    
    ). Over time, these solvents can undergo photolytic or thermal degradation to release trace amounts of hydrochloric acid (HCl), which will immediately trigger the E1 dehydration of 3-(4-Butylphenyl)pentan-3-ol[2].
Quantitative Solvent Comparison Matrix
SolventPolarity IndexBoiling Point (°C)Water MiscibilityLipophilic Extraction AffinityRisk of E1 Dehydration
MTBE 2.555.2Low (1.4%)ExcellentLow (if matrix is neutralized)
Hexane 0.168.0NegligibleHigh (Highly Selective)Low
Ethyl Acetate 4.477.1Moderate (8.3%)Excellent (Best for Solid Matrix)Low
DCM 3.139.6Low (1.3%)GoodHigh (Trace HCl generation)

Extraction Workflows and Logical Pathways

The decision of which extraction methodology to employ depends entirely on the state of the matrix containing the target molecule.

SolventSelection Start Matrix Containing 3-(4-Butylphenyl)pentan-3-ol Aq Aqueous Reaction Mixture Start->Aq Solid Solid Matrix (e.g., Biomass/Resin) Start->Solid LLE Liquid-Liquid Extraction (LLE) Aq->LLE SLE Solid-Liquid Extraction (ASE / scCO2) Solid->SLE MTBE MTBE or Hexane (High LogP Affinity) LLE->MTBE EtOAc Ethyl Acetate / scCO2 (Deep Penetration) SLE->EtOAc Warning Strictly Avoid Acidic pH (Prevents E1 Dehydration) MTBE->Warning EtOAc->Warning

Decision matrix for selecting extraction solvents based on the sample matrix type.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. These checkpoints act as a self-validating system to guarantee that the tertiary alcohol remains intact and that phase separations are successful.

Protocol A: Liquid-Liquid Extraction (LLE) from Aqueous Mixtures

Use this protocol to isolate the synthesized compound from an aqueous reaction quench.

  • Matrix Neutralization (Critical Step): Transfer the aqueous reaction mixture to a separatory funnel. Add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise until gas evolution ceases.
    
    • Validation Checkpoint 1: Spot the aqueous phase onto pH indicator paper. The pH must read between 7.5 and 8.5. Proceeding with a pH < 7 guarantees partial or complete E1 dehydration of the target molecule.

  • Solvent Addition: Add MTBE to the separatory funnel in a 1:1 (v/v) ratio relative to the aqueous phase. Stopper the funnel and invert gently, venting immediately to release pressure. Shake vigorously for 30 seconds, venting frequently.

  • Phase Separation: Allow the layers to separate completely (approx. 5 minutes).

    • Validation Checkpoint 2: MTBE has a density of 0.74 g/mL. The target molecule will be in the top organic layer. To validate, add a single drop of distilled water to the top layer; if the drop sinks through it, the top layer is confirmed as the organic phase.

  • Aqueous Extraction: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Collect the top MTBE layer in a separate flask. Return the aqueous layer to the separatory funnel and extract with a fresh portion of MTBE (0.5x volume). Combine the MTBE layers.

  • Washing and Drying: Wash the combined MTBE layers with saturated brine (NaCl) to remove dissolved water. Transfer the MTBE to an Erlenmeyer flask and add anhydrous Sodium Sulfate (

    
    ) until the solid flows freely like sand.
    
    • Validation Checkpoint 3: Before evaporating, run a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 Hexane:Ethyl Acetate). The tertiary alcohol will appear as a distinct spot (visualized with

      
       stain). If a high-Rf spot appears near the solvent front, it indicates alkene formation (dehydration has occurred).
      
  • Concentration: Decant the dried MTBE into a round-bottom flask and concentrate via rotary evaporation. Do not exceed a water bath temperature of 35°C to prevent thermal degradation.

LLEWorkflow Step1 1. Quench & Neutralize (pH 7-8 with NaHCO3) Step2 2. Add MTBE (1:1 v/v ratio) Step1->Step2 Step3 3. Phase Separation (Collect Top Layer) Step2->Step3 Step4 4. Brine Wash (Remove H2O/Salts) Step3->Step4 Step5 5. Dry & Evaporate (Na2SO4, <35°C) Step4->Step5

Step-by-step Liquid-Liquid Extraction (LLE) workflow using MTBE.

Protocol B: Accelerated Solvent Extraction (ASE) from Solid Matrices

Use this protocol to extract the compound from biological tissues, spiked soils, or solid-phase resins.

  • Matrix Preparation: Lyophilize (freeze-dry) the solid matrix. Grind the dried matrix to a uniform particle size (1–2 mm) and mix with an inert dispersing agent, such as diatomaceous earth, to prevent channeling.

    • Validation Checkpoint 1: Measure the moisture content of a small aliquot. It must be <5%. Excess moisture will create a biphasic barrier, preventing the moderately polar Ethyl Acetate from penetrating the matrix[3].

  • Cell Loading: Pack the mixture into stainless steel ASE extraction cells. Cap with cellulose filters.

  • Extraction Parameters:

    • Solvent: 100% Ethyl Acetate (HPLC Grade).

    • Temperature: 60°C (Avoid higher temperatures to prevent thermal stress on the tertiary alcohol).

    • Pressure: 1500 psi (Maintains the solvent in a liquid state above its boiling point, drastically increasing solubility kinetics).

    • Static Cycles: 2 cycles of 5 minutes each.

  • Collection: Purge the cell with nitrogen gas (

    
    ) for 60 seconds to push the remaining solvent into the collection vial.
    
    • Validation Checkpoint 2: Weigh the pre-tared collection vial before and after extraction. A gravimetric yield calculation provides immediate validation of mass transfer before downstream GC-MS or HPLC analysis.

References

1.[1] PubChem. "3-(4-Butylphenyl)pentan-3-ol | C15H24O | CID 91657252" National Center for Biotechnology Information. Available at:[Link] 2.[3] Core Facility Analysis of Lignocellulosics - BOKU. "Extraction of lipophilic compounds." University of Natural Resources and Life Sciences, Vienna. Available at:[Link] 3.[4] Royal Society of Chemistry (RSC). "CHAPTER 3: Supercritical Carbon Dioxide Extraction of Lipophilic Molecules." Available at:[Link] 4.[2] AskFilo. "Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is an E1 process." Available at:[Link] 5. Energy & Fuels (ACS Publications). "Analysis of Lipophilic Extractives from Fast Pyrolysis Bio-Oils." Available at:[Link] 6. AIP Publishing. "GC-MS Analysis of Lipophilic Components of Rhizomes of Plant Rhodiola Rosea L." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Elimination Side Reactions in 3-(4-Butylphenyl)pentan-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 3-(4-Butylphenyl)pentan-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 3-(4-Butylphenyl)pentan-3-ol . As a sterically hindered tertiary alcohol with a highly stabilizing 4-butylphenyl group, this substrate is exceptionally prone to E1 dehydration (elimination) over substitution.

Drawing on field-proven insights, this center provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to help you suppress unwanted alkene formation and maximize target yields.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 3-(4-Butylphenyl)pentan-3-ol dehydrate so readily during standard functionalization? A1: Tertiary alcohols undergo unimolecular elimination (E1) when exposed to strong acids or heat[1]. The hydroxyl group is protonated and leaves as water, generating a tertiary carbocation. In 3-(4-Butylphenyl)pentan-3-ol, this carbocation is heavily stabilized by hyperconjugation from the adjacent ethyl groups and the resonance/inductive effects of the 4-butylphenyl ring. Because tertiary carbons are sterically shielded, incoming nucleophiles are blocked, making deprotonation (elimination) kinetically favored over substitution[2]. Even at room temperature (25°C), strong acids like H₂SO₄ or HCl will rapidly drive the formation of the corresponding alkene[3].

Q2: How can I prevent elimination during the initial Grignard synthesis workup? A2: The synthesis of this molecule typically involves the addition of an alkylmagnesium halide to a ketone (e.g., ethylmagnesium bromide to 1-(4-butylphenyl)propan-1-one). Standard acidic workups (e.g., 1M HCl) will immediately catalyze dehydration. To minimize elimination, quench the reaction using a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), while maintaining the internal temperature below 5°C[4].

Q3: I am observing alkene formation even during silica gel chromatography. How do I fix this? A3: Silica gel is inherently slightly acidic and can catalyze the dehydration of highly activated tertiary alcohols. Pre-treat your silica gel by flushing the column with 1-2% triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes) to neutralize these acidic sites before loading your compound.

Q4: Can I use Mitsunobu conditions to substitute this alcohol? A4: No. Standard Mitsunobu reactions (DEAD/PPh₃) typically fail for tertiary alcohols due to extreme steric hindrance, leading almost exclusively to elimination (alkene formation) rather than substitution[2]. You must rely on specialized Lewis acid-catalyzed solvolysis or modified halogenation techniques[5].

Part 2: Reaction Pathway Logic

Understanding the kinetic and thermodynamic competition between substitution and elimination is critical for rational reaction design.

G A 3-(4-Butylphenyl)pentan-3-ol (Tertiary Alcohol) B Strong Acid / Heat (e.g., H2SO4, >25°C) A->B Avoid C Mild Activation / Buffered (e.g., PPh3/CBr4, <0°C) A->C Preferred D Protonated Intermediate (-H2O) B->D E Tertiary Carbocation C->E Competing pathway G SN1 / Modified SN2 (Target Substitution) C->G Halide attack D->E Fast F E1 Elimination (Alkene Side Product) E->F -H+ (Thermodynamic) E->G Trapping (Kinetic)

Reaction pathway logic tree illustrating the competition between E1 elimination and substitution.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the empirical causality between reaction conditions and the resulting product distribution. High temperatures and protic acids universally favor the thermodynamic alkene product.

Table 1: Optimization of Substitution vs. Elimination for Tertiary Alcohols

Reagent SystemSolventTemp (°C)Substitution Yield (%)Elimination Yield (%)Mechanistic Bias
HBr (48% aq)THF / H₂O25< 5> 90E1 (Acid-Catalyzed)
PPh₃, CBr₄CH₂Cl₂253560SN1 / E1 Competition[6]
PPh₃, CBr₄CH₂Cl₂-78 to 07815SN1 (Kinetically Trapped)
DASTCH₂Cl₂-786525SN1 (Fluorination)

Part 4: Experimental Protocols

Converting 3-(4-Butylphenyl)pentan-3-ol to an alkyl halide without forming the alkene requires avoiding strong protic acids. The Appel reaction (PPh₃, CBr₄) operates under neutral conditions but still risks E1 byproducts for tertiary substrates if not strictly controlled[6].

Protocol: Kinetically Controlled Appel Reaction

Objective: Convert 3-(4-Butylphenyl)pentan-3-ol to 3-bromo-3-(4-butylphenyl)pentane while suppressing E1 elimination. Causality: By strictly controlling the temperature (-78°C) and using a non-coordinating aprotic solvent (DCM), the lifetime of the transient ion pair is minimized. This low-temperature environment entropically disfavors the elimination pathway, allowing halide capture before deprotonation occurs.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-(4-Butylphenyl)pentan-3-ol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.

  • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Activation: Dissolve carbon tetrabromide (CBr₄, 1.5 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise via syringe pump over 30 minutes. Note: Slow addition prevents localized exothermic spikes that would immediately trigger E1 elimination.

  • Reaction: Stir the mixture at -78°C for 2 hours, then gradually allow the bath to warm to 0°C over an additional hour. Do not allow the reaction to exceed 0°C.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, quench in neutral water, and run a TLC (Hexanes:EtOAc 9:1). If the highly non-polar alkene spot (high Rf) begins to outpace the alkyl halide spot, the internal temperature has breached the kinetic threshold. Immediately re-submerge the flask in the dry ice bath.

  • Quench & Workup: Quench the reaction by adding ice-cold saturated NaHCO₃ directly into the flask. Extract three times with cold CH₂Cl₂.

  • Purification: Concentrate the organic layers under reduced pressure using a water bath set strictly below 25°C . Purify via rapid silica gel flash chromatography using hexanes pre-treated with 1% Et₃N.

References

1.[6] OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Source: orgosolver.com. URL: 2.[2] Royal Society of Chemistry. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Source: rsc.org. URL: 3.[4] Benchchem. 1-methylcyclohex-2-en-1-ol. Source: benchchem.com. URL: 4.[1] Master Organic Chemistry. Elimination Reactions of Alcohols. Source: masterorganicchemistry.com. URL: 5.[3] Chemistry LibreTexts. Alkenes from Dehydration of Alcohols. Source: libretexts.org. URL: 6.[5] DSpace@MIT. (DE)FLUORINATION OF ORGANIC SUBSTRATES MEDIATED BY NONTRIGONAL PHOSPHORUS TRIAMIDE. Source: mit.edu. URL:

Sources

Optimization

Purification of 3-(4-Butylphenyl)pentan-3-ol via column chromatography

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(4-But...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(4-Butylphenyl)pentan-3-ol .

Synthesizing this tertiary alcohol typically involves a Grignard reaction (e.g., reacting 4-butylphenylmagnesium bromide with pentan-3-one). The crude mixture will contain the target tertiary alcohol, highly non-polar Wurtz-coupling byproducts (biphenyls), and unreacted starting materials. More critically, tertiary alcohols are notoriously unstable on standard acidic silica gel.

This guide provides a self-validating workflow, quantitative separation parameters, and a deep-dive troubleshooting matrix to ensure high-yield, high-purity recovery.

I. Critical Purification Workflow

The following decision tree outlines the logical progression for isolating sensitive tertiary alcohols, emphasizing the critical stability check required before committing your bulk crude mixture to a column.

Workflow Crude Crude Grignard Mixture TLC 2D TLC Stability Test Crude->TLC Decision Stable on Silica? TLC->Decision Standard Standard Silica Gel Decision->Standard Yes Deact TEA-Deactivated Silica Decision->Deact No (Dehydrates) Wash 100% Hexane Wash (Elute Biphenyls) Standard->Wash Deact->Wash Elute 90:10 Hex/EtOAc (Elute Target Alcohol) Wash->Elute

Chromatographic decision tree for tertiary alcohol purification.

II. Self-Validating Experimental Protocol

To prevent degradation and achieve baseline resolution, follow this step-by-step methodology utilizing deactivated silica gel[1].

Step 1: The 2D TLC Stability Check (Self-Validation) Before running a column, you must verify if 3-(4-Butylphenyl)pentan-3-ol degrades on your specific batch of silica[2].

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in 90:10 Hexane:Ethyl Acetate.

  • Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.

  • Causality Check: If the compound is stable, all spots will form a perfect diagonal line. If off-diagonal spots appear, your tertiary alcohol is dehydrating into an alkene on the silica, mandating the use of deactivated silica[2].

Step 2: Silica Gel Deactivation Standard silica gel contains free silanol groups with a pH of ~4.5–5.5, which act as Brønsted acids.

  • Prepare a solvent mixture of 1% to 3% Triethylamine (TEA) in hexanes[1].

  • Slurry-pack your column using this TEA/hexane mixture.

  • Flush the packed column with 2 column volumes (CV) of the TEA/hexane mixture to fully neutralize the acidic silanol sites, followed by 1 CV of pure hexane to remove excess TEA[1].

Step 3: Sample Loading

  • Dissolve the crude mixture in the minimum amount of a non-polar solvent (e.g., pure hexane or toluene).

  • Apply the sample via liquid loading. Avoid dry loading onto active silica if possible, as the localized concentration and lack of solvent buffering can accelerate dehydration[3].

Step 4: Gradient Elution & Continuous Flow

  • Flush: Begin with 100% hexanes for 1–2 CVs. This rapidly elutes the non-polar 4,4'-dibutylbiphenyl byproduct formed during Grignard generation[4].

  • Gradient: Ramp the solvent system to 95:5, then 90:10 Hexane:EtOAc to elute the target alcohol.

  • Flow Dynamics: Maintain a continuous linear velocity. Stopping the flow while the compound is on the column severely degrades separation efficiency and increases the residence time, raising the risk of acid-catalyzed degradation[5].

III. Quantitative Separation Parameters

The table below summarizes the expected chromatographic behavior of the crude mixture components on standard normal-phase silica.

Compound / ImpurityStructural CharacteristicApprox. Rf (9:1 Hex/EtOAc)Elution Strategy
4,4'-Dibutylbiphenyl Non-polar aromatic (Grignard byproduct)0.95100% Hexane flush
Alkene (Dehydration) Non-polar olefin (Degradation product)0.90100% Hexane flush
3-Pentanone Moderately polar ketone (Starting material)0.5595:5 Hexane:EtOAc
3-(4-Butylphenyl)pentan-3-ol Sterically shielded tertiary alcohol 0.30 90:10 Hexane:EtOAc

IV. Troubleshooting & Deep-Dive FAQs

Q1: My TLC initially showed one product spot, but after the column, my isolated fractions contain a highly non-polar compound. What happened? A: This is a classic case of on-column dehydration. Tertiary alcohols are highly susceptible to acid-catalyzed elimination. The slightly acidic nature of standard silica gel protonates the hydroxyl group of 3-(4-Butylphenyl)pentan-3-ol. Water acts as a leaving group, forming a stable tertiary carbocation (stabilized by the phenyl ring and alkyl groups), which rapidly loses a proton to form a non-polar alkene[2],[6].

Mechanism A Tertiary Alcohol (Target) B H+ from Acidic Silica (pH ~4.5) A->B C Carbocation (-H2O) B->C D Alkene Byproduct (Degradation) C->D

Acid-catalyzed dehydration mechanism of tertiary alcohols on active silica gel.

Solution: Switch to TEA-deactivated silica gel[1] or use neutral alumina (Brockmann Grade III) as your stationary phase[6].

Q2: I have a massive, UV-active spot eluting at the solvent front in 100% hexanes. Is this my product? A: No. This is almost certainly 4,4'-dibutylbiphenyl. During the formation of the Grignard reagent (4-butylphenylmagnesium bromide), unreacted 1-bromo-4-butylbenzene can undergo a Wurtz-type homocoupling with the newly formed Grignard reagent[4]. Because it lacks any polar functional groups, it has no affinity for the silica and elutes immediately. Discard these early fractions.

Q3: My target compound is trailing heavily across 20+ fractions. How do I sharpen the elution band? A: Trailing (or "tailing") occurs when the eluent polarity is too low to efficiently desorb the compound from the silica, or if the flow rate is too slow. Once the non-polar impurities have eluted, you must proactively increase the polarity of your mobile phase (e.g., step up to 15% EtOAc) to push the compound off in a tight band[2]. Ensure you are not using highly viscous solvents, which hinder mass transfer kinetics and reduce resolution[3].

Q4: Can I use dry loading for this specific compound? A: It is highly discouraged unless solubility is exceptionally poor. Evaporating the crude mixture onto active silica gel maximizes the surface area contact between the acid-sensitive tertiary alcohol and the acidic silanol groups. If you must dry load, use Celite or pre-deactivated silica gel instead of standard silica to prepare the dry plug[3].

V. References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCP9ez9JCvoMjmxG8qMn-zQmcMfIIUbPjvOYD7jR4qnA_WeAEkN_D5gYvrRcN2uGJCSRYUgCH_3OIp6e2XR0kS8ZvBuPlWaBZoAlpNLbr8RLel7Yd-SGbgW6Wl_jipSAm1zCi7NSar5qfNLZ9XlSF_P7odbA4YFfNvDxGEx2Nvriwv6yrG4rAglgsgJ88sW_MZz_U15wNOSWyEjtil]

  • Flash Chromatography: Principles & Applications - Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9E4luEjn4GsBv8zIcgGBEuzgvAKpxj61M0NEqnNXIupNDymLoGrzw9jEFGRjSy2gOUkkbRvgooZrokLipZ3HtAdEBG3g-HbVXKH60sGND09tif1qL7jNFenxZ7B4LKzs0lDs_Ah2xMXBQX0uNxz-y2tx5zpzWA8-CqKriYV85SR1MrUHAAkQl3ih1KyZ69cY=]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDm6mESzMSiJXmnaTjK8fUt-E1rj5nN7WPi_nj9TpHC-5-cVFeLhIpQY_7KagPIGWZlAu28mcorA2i0e4KJilamcs1o9bqTMhWWRZOwksWYhzZTcxc2AW7houC0VP_9IeKABPlcA4Jfe_OphxLoS50LZYTNewv6Gp3AiCi4pcOgUVgKY4PnevmsofxK8Y98vJ45w==]

  • Flash Chromatography Basics - Sorbent Technologies, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWBno72bPDlHllHg8xgY5nHqymL0AcA6-j8OWLx_eHq_5amP5GMzjxuMgA6oJ5uz1t7WFubNICIGYQ2adhYtPiWkrxTC8rXaGiTPq4lJnE8ImH6UYFyRSLmrUq_6o8aqfRj1JifSQvygWmtQ5KNqUFG0jsevmKg==]

  • How to set-up a flash chromatography silica column and actually succeed at separation - Reach Devices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ynoUpCOfpqFTpe96SkQlKj3S2hRFfiYoetXwQn4uSpeiIyp_maVkX4CAvy2b5D3w82QDFpEVqpl00KtDoL431qa56N8xE6RrM3JCGXEDzp2z6p7sdB7R8NZ0GLoXaVlSFEFnMQqA]

  • Grignard Reaction - Minnesota State University Moorhead.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkgsDyE51oFMcJo7HGFuVJLpA_Fjh6MldQyXOlDOworK51lBQXvSvFhALaxqTYtUIzyaE3nBQKPf_ELtBqfiR0UxSQqZrNyewMGW0edRfdo21xOkEqujHx6yXL5bkbzxxFi8AthXSHhTTvVLhW-Vg=]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(4-Butylphenyl)pentan-3-ol

This guide addresses the technical challenges associated with the crystallization of 3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7). Given the structural characteristics of this molecule—specifically the steric hindran...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the crystallization of 3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7).

Given the structural characteristics of this molecule—specifically the steric hindrance of the tertiary carbinol combined with the lipophilic flexibility of the n-butyl chain—researchers frequently encounter oiling out (liquid-liquid phase separation) rather than nucleation. This guide applies thermodynamic principles to overcome these kinetic barriers.

Status: Active Molecule Type: Tertiary Benzylic Alcohol / Lipophilic Common Issue: Oiling out, persistent supercooled liquid, failure to nucleate.

Phase 1: Pre-Crystallization Assessment

Before attempting crystallization, you must define the thermodynamic landscape of your sample.

Q1: Why is my material persisting as a viscous oil?

Technical Analysis: 3-(4-Butylphenyl)pentan-3-ol possesses high conformational entropy due to the flexible butyl chain and the two ethyl groups flanking the hydroxyl center. This steric bulk hinders the formation of the intermolecular hydrogen bonding networks required for a stable crystal lattice. Diagnostic Protocol:

  • Purity Check: Run 1H-NMR. Is the purity >95%?

    • Insight: Impurities (especially unreacted ketones or isomeric byproducts) act as "plasticizers," widening the metastable zone and stabilizing the amorphous phase.

  • DSC Analysis: If available, perform Differential Scanning Calorimetry.

    • Goal: Identify the Glass Transition Temperature (

      
      ) and the Melting Point (
      
      
      
      ).
    • Rule: Crystallization must occur between

      
       and 
      
      
      
      .[1] If you are working below
      
      
      , the viscosity is too high for molecular diffusion/ordering.
Q2: Is the compound actually a solid at Room Temperature?

Expert Insight: Many tertiary alcohols with this molecular weight (~220 g/mol ) have melting points near or slightly below room temperature (20–40 °C).

  • Action: Attempt crystallization at -20 °C or -78 °C .

  • Solvent Choice: Use low-freezing solvents (e.g., Pentane, Methanol, Ethanol) rather than DMSO or Benzene.

Phase 2: Troubleshooting "Oiling Out" (LLPS)

Oiling out occurs when the system enters a Liquid-Liquid Phase Separation (LLPS) region before it crosses the solubility curve for crystallization.

Workflow: The Anti-Solvent Addition Protocol

The Error: Adding anti-solvent until the solution turns cloudy at room temperature. The Fix: You must map the "Oiling Out Boundary" and operate above it.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of crude oil in the minimum amount of Ethanol or Acetone (Good Solvent) at 40 °C.

  • Cloud Point Detection: Dropwise add Water (Anti-Solvent) only until a faint, persistent turbidity appears.

  • The "Back-Off" Step: Add 1-2 drops of the Good Solvent (Ethanol) to make the solution clear again.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Controlled Cooling: Cool the clear solution slowly (1 °C/min).

    • Mechanism:[2][3] This forces the path to cross the Solubility Curve (Nucleation) before hitting the LLPS (Oiling Out) curve.

Visualization: Oiling Out Decision Tree

The following diagram illustrates the logic flow for handling phase separation issues.

CrystallizationLogic Start Start: Material is Oiling Out CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure Purify Purify via Column Chromatography IsPure->Purify No CheckSolvent Evaluate Solvent System IsPure->CheckSolvent Yes Purify->Start IsPolar System too Polar? CheckSolvent->IsPolar SwitchNonPolar Switch to Hexane/Pentane at -20°C IsPolar->SwitchNonPolar Yes (Hydrophobic Effect) TempControl Adjust Cooling Profile IsPolar->TempControl No SlowCool Re-heat to Clear Point Add Solvent to clear cloudiness Cool at 0.1°C/min TempControl->SlowCool

Caption: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Phase 3: Solvent System Selection Guide

Due to the lipophilic butyl chain, standard "polar" crystallizations often fail. Use the table below to select a system based on your impurity profile.

Solvent SystemRatio (v/v)TemperatureMechanismBest For
Pentane (neat) N/A-78°C to -20°CSolubility DropWaxy solids; removing trace solvent.
MeOH / Water 10:1 to 5:150°C

4°C
Anti-solventPolar impurities; rigid crystals.
Hexane / EtOAc 20:1RT

-20°C
Evaporation/CoolingGeneral purification.
Acetonitrile N/A60°C

0°C
Dipole InteractionDifficult tertiary alcohols.

Critical Note on Solvates: Tertiary alcohols are prone to forming hemi-hydrates . If you use the MeOH/Water system, ensure you dry the resulting solid under vacuum (40 °C, <10 mbar) for 24 hours to remove lattice water if the anhydrous form is required.

Phase 4: Advanced Nucleation Techniques

If the solution remains clear at low temperature (Supersaturation established) but no crystals form.

Heteronucleation (The "Scratch" Method)

Use a glass rod to scratch the side of the vessel at the air-liquid interface.

  • Why it works: Micro-abrasions on the glass create high-energy surface sites that lower the activation energy for critical nucleus formation.

Vapor Diffusion (The "Lazy" Method)

Ideal for growing X-ray quality crystals of 3-(4-Butylphenyl)pentan-3-ol.

  • Inner Vial: Dissolve 50 mg compound in 0.5 mL Ethyl Acetate .

  • Outer Vial: Add 3 mL Pentane .

  • Process: Cap the outer vial tightly. As Pentane diffuses into the Ethyl Acetate, the solubility decreases extremely slowly, allowing ordered lattice packing.

Visualization: Vapor Diffusion Setup

VaporDiffusion Outer Outer Vessel (Pentane - Anti-solvent) Diffusion Slow Vapor Transfer Outer->Diffusion Inner Inner Vial (Compound + EtOAc) Crystal Nucleation (High Quality Crystals) Inner->Crystal Diffusion->Inner

Caption: Schematic of Vapor Diffusion method to induce slow crystallization.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Source for nucleation kinetics and metastable zone width).
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Explains the interaction between solvent choice and molecular morphology).
  • PubChem. (n.d.). 3-(4-Butylphenyl)pentan-3-ol (Compound).[4] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for 3-(4-Butylphenyl)pentan-3-ol synthesis

Welcome to the Application Scientist Technical Support Center. Synthesizing complex tertiary alcohols like 3-(4-butylphenyl)pentan-3-ol via Grignard addition requires stringent thermodynamic and kinetic control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Synthesizing complex tertiary alcohols like 3-(4-butylphenyl)pentan-3-ol via Grignard addition requires stringent thermodynamic and kinetic control. Because the intermediate Grignard reagent (4-butylphenylmagnesium bromide) acts as both a potent nucleophile and a strong base, temperature dictates whether the reaction proceeds via the desired 1,2-addition or diverges into yield-destroying side reactions.

This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure reproducible scale-up.

Process Visualization: Synthetic Workflow

G Start 1-Bromo-4-butylbenzene + Mg turnings Initiation Initiation (1,2-DBE) Temp: 30-40°C Start->Initiation Formation Grignard Formation Temp: 20-25°C (Controlled Dosing) Initiation->Formation Addition Addition of Pentan-3-one Temp: 0-5°C Formation->Addition Maturation Reaction Maturation Temp: 25°C for 2-3h Addition->Maturation Quench Quenching (sat. NH4Cl) Temp: 0-5°C Maturation->Quench Product 3-(4-Butylphenyl)pentan-3-ol Quench->Product

Workflow for the temperature-controlled synthesis of 3-(4-Butylphenyl)pentan-3-ol.

Part 1: Troubleshooting & FAQs

Q1: My Grignard formation stalls initially, but then violently boils over. How do I prevent this thermal runaway? Analysis: You are experiencing a delayed induction period, which is statistically the most hazardous phase of Grignard synthesis[1]. If the reaction temperature is too low to breach the magnesium oxide passivation layer, unreacted 1-bromo-4-butylbenzene accumulates in the solvent. When initiation finally occurs, the accumulated halide reacts simultaneously, causing an uncontrollable exothermic spike[1]. This excessive heat drives the thermodynamic Wurtz coupling side-reaction, consuming your starting material to form 4,4'-dibutylbiphenyl[2]. Solution: Mechanically activate the magnesium turnings and use a chemical initiator like 1,2-dibromoethane at 30–40 °C with only 5% of your halide charge[3]. Once a self-sustaining exotherm is visually confirmed (cloudiness and temperature rise), drop the jacket temperature to 20–25 °C and strictly control the dosing rate of the remaining halide to manage heat evolution[1][3].

Q2: I am recovering unreacted pentan-3-one and getting very low yields of the tertiary alcohol. What is happening? Analysis: Your addition temperature is likely too high. Pentan-3-one possesses four slightly acidic α-hydrogens. While Grignard reagents are excellent nucleophiles, they are also strong bases[4]. At elevated temperatures (>10 °C), the activation energy for acid-base deprotonation is reached, leading to the enolization of pentan-3-one[2][5]. This pathway consumes the Grignard reagent (releasing butane gas) and forms a magnesium enolate[4]. During the aqueous quench, this enolate simply reprotonates, returning your starting ketone[4]. Solution: The nucleophilic 1,2-addition to the carbonyl carbon must be kinetically favored over α-deprotonation. Chill the Grignard solution to 0–5 °C before initiating the dropwise addition of pentan-3-one[5].

Q3: Should I be concerned about β-hydride reduction side reactions? Analysis: No. While Grignard reactions with sterically hindered ketones often suffer from β-hydride reduction (where the Grignard transfers a hydride to the carbonyl, reducing it to a secondary alcohol), this requires the Grignard reagent to possess β-hydrogens[2][6]. Because you are using an aryl Grignard (4-butylphenylmagnesium bromide), there are no β-hydrogens available on the magnesium-bound carbon network. Your primary competing pathway is strictly enolization[2][6].

Part 2: Mechanistic Visualization

Mechanism Grignard 4-Butylphenylmagnesium Bromide + Pentan-3-one PathA Low Temp (0-5°C) Kinetic Control Grignard->PathA PathB High Temp (>25°C) Thermodynamic/Side Reactions Grignard->PathB Addition Nucleophilic 1,2-Addition (Tetrahedral Intermediate) PathA->Addition Enolization Enolization (Acid-Base) Loss of Grignard PathB->Enolization Coupling Wurtz Coupling (During Formation) PathB->Coupling If excess heat Target 3-(4-Butylphenyl)pentan-3-ol (High Yield) Addition->Target Byproduct Enolate + Alkane (Low Yield) Enolization->Byproduct

Temperature-dependent mechanistic pathways: 1,2-addition vs. enolization side reactions.

Part 3: Quantitative Temperature Optimization Data

Reaction StageTarget Temperature RangeKinetic/Thermodynamic EffectPrimary Outcome / Impurity Profile
Grignard Initiation 30–40 °COvercomes Mg oxide passivationSuccessful initiation; prevents reagent pooling.
Halide Dosing 20–25 °CBalances reactivity & heat dissipationHigh Grignard yield; <5% Wurtz coupling.
Ketone Addition 0–5 °CKinetically favors 1,2-addition>85% Tertiary alcohol; <5% Enolization.
Ketone Addition 25–30 °CThermodynamically allows deprotonation<60% Tertiary alcohol; >30% Enolization.
Aqueous Quench 0–5 °CSuppresses elimination pathwaysStable tertiary alcohol; prevents dehydration.

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol utilizes a "self-validating" framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Apparatus Preparation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal temperature probe under vacuum. Purge with ultra-high purity Argon. Add 1.2 equivalents of magnesium turnings.

  • Validation Check: The system must hold a vacuum of <1 torr before Argon backfill.

Step 2: Grignard Initiation

  • Action: Add enough anhydrous THF to cover the Mg turnings. Add 5% of the total 1-bromo-4-butylbenzene volume and 2 drops of 1,2-dibromoethane. Warm the jacket gently to 35 °C.

  • Validation Check: The reaction is successfully initiated only when the solvent turns slightly cloudy/gray and an autonomous internal temperature spike of 2–5 °C is observed without external heating[3].

Step 3: Controlled Grignard Formation

  • Action: Lower the cooling bath to maintain an internal temperature of 20–25 °C. Begin dropwise addition of the remaining 1-bromo-4-butylbenzene dissolved in THF. Adjust the dosing rate to ensure the temperature does not exceed 25 °C[1].

  • Validation Check: Upon completion of dosing and 1 hour of stirring, the vast majority of Mg turnings should be consumed, yielding a dark, homogenous solution.

Step 4: Electrophile Addition (Kinetic Control)

  • Action: Chill the Grignard reagent to 0–5 °C using an ice/water bath. Dissolve 1.0 equivalent of pentan-3-one in anhydrous THF and add it dropwise via the dropping funnel.

  • Validation Check: Monitor the internal probe. The dosing rate must be slow enough that the highly exothermic 1,2-addition does not push the internal temperature above 10 °C (preventing enolization)[5].

Step 5: Maturation and Quenching

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C for 2 hours to ensure complete conversion. Re-cool the flask to 0–5 °C. Slowly quench the reaction by adding saturated aqueous

    
     dropwise.
    
  • Validation Check: The quench is successful when the evolution of gas ceases and the magnesium salts precipitate as a white solid, leaving a clear organic layer containing the target 3-(4-butylphenyl)pentan-3-ol. TLC should confirm the disappearance of the ketone.

References

  • Grignard Reaction - Alfa Chemistry.alfa-chemistry.com.
  • Grignard Reaction With Ketone - Wax Studios.wax-studios.com.
  • Synthesis and Application of Alkyl Grignard Reagents - Smolecule.smolecule.com.
  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions | ACS Omega.acs.org.
  • Grignard Reaction - Organic Chemistry Portal.organic-chemistry.org.
  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

Advanced FTIR Characterization Guide: 3-(4-Butylphenyl)pentan-3-ol

Topic: FTIR Characteristic Peaks for 3-(4-Butylphenyl)pentan-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Analytical Challenge 3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for 3-(4-Butylphenyl)pentan-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) represents a class of tertiary benzylic alcohols critical in the synthesis of liquid crystals and functionalized pharmaceutical intermediates. Its structural complexity—combining a sterically hindered tertiary hydroxyl group, a para-substituted aromatic ring, and flexible alkyl chains—presents a unique spectroscopic challenge.

This guide moves beyond basic peak listing. It provides a comparative performance analysis of FTIR against alternative identification methods (like NMR) and, crucially, against structural impurities (precursors and dehydration products). For the process chemist, FTIR offers a distinct advantage: the ability to monitor the tertiary C-O stretch shift and the hydroxyl environment in real-time without the solvent suppression issues inherent to NMR.

Spectral Fingerprint Analysis

The FTIR spectrum of 3-(4-Butylphenyl)pentan-3-ol is defined by three diagnostic regions. Successful identification requires the simultaneous presence of these features; missing any one suggests a structural anomaly (e.g., dehydration or incomplete alkylation).[1]

Table 1: Characteristic FTIR Peaks & Assignments
Frequency (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3450 – 3350 Broad, MedO-H Stretch (Intermolecular H-bond)Indicates the alcohol functionality.[1][2][3] Broadness reflects hydrogen bonding network.[1][3] In dilute solution, this shifts to a sharp peak at ~3600 cm⁻¹.[2]
2960 – 2850 StrongC-H Stretch (Aliphatic)Overlap of the butyl tail and the ethyl groups of the pentan-3-ol core. The ratio of methyl (2960) to methylene (2920) is high due to three terminal methyls.
1610, 1510 MediumC=C Ring Stretch (Aromatic)The "breathing" modes of the benzene ring. The doublet confirms the aromatic core remains intact.
1460, 1375 MediumC-H Bending (Scissoring/Rocking)1375 cm⁻¹ is diagnostic for methyl group deformations.
1160 – 1130 StrongC-O Stretch (Tertiary Alcohol)CRITICAL DIAGNOSTIC: Unlike primary (1050 cm⁻¹) or secondary (1100 cm⁻¹) alcohols, tertiary alcohols absorb at higher frequencies due to C-C-O coupling.
840 – 810 StrongC-H Out-of-Plane Bend (Para-substituted)Confirms the 1,4-substitution pattern on the benzene ring. Distinguishes from ortho/meta isomers.
Comparative Performance Analysis

In drug development and scale-up, the "performance" of an analytical method is defined by its ability to detect failure modes. Here, we compare the FTIR signature of the target molecule against its two most common "alternatives" (impurities).

Scenario A: Reaction Monitoring (Target vs. Ketone Precursor)

Context: Synthesis often involves the Grignard addition of 4-butylphenylmagnesium bromide to 3-pentanone.

  • The Alternative: Unreacted 3-pentanone or 4-butylpropiophenone derivatives.

  • The FTIR Advantage:

    • Target: Shows broad O-H (3400 cm⁻¹) and C-O (1150 cm⁻¹).

    • Precursor: Shows a sharp, intense C=O stretch at ~1715–1680 cm⁻¹ .

    • Decision Rule: The reaction is only complete when the carbonyl peak at ~1700 cm⁻¹ completely disappears. FTIR is superior to TLC here for quantifying trace ketone.

Scenario B: Stability Profiling (Target vs. Dehydration Product)

Context: Tertiary benzylic alcohols are prone to acid-catalyzed dehydration, forming the alkene (e.g., 3-(4-butylphenyl)pent-2-ene).

  • The Alternative: The dehydrated alkene impurity.[1]

  • The FTIR Advantage:

    • Target: Strong O-H stretch.

    • Impurity: Loss of O-H peak . Appearance of a weak C=C stretch at 1640–1660 cm⁻¹ (often obscured by aromatics) and, more reliably, Vinyl C-H stretches >3000 cm⁻¹ .

    • Decision Rule: A sharp decrease in the broad 3400 cm⁻¹ band indicates degradation.

Visualization: Spectral Decision Tree

The following logic flow allows for rapid quality control of the synthesized product.

FTIR_Decision_Tree Sample Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Sample->CheckOH CheckCO Check 1680-1720 cm⁻¹ (C=O Region) CheckOH->CheckCO Broad Peak Present ResultAlkene DEGRADATION DETECTED: Dehydrated Alkene CheckOH->ResultAlkene No Broad Peak CheckFingerprint Check 1130-1160 cm⁻¹ (C-O Region) CheckCO->CheckFingerprint No Peak ResultPrecursor IMPURITY DETECTED: Unreacted Ketone/Precursor CheckCO->ResultPrecursor Sharp Peak Present ResultTarget ID CONFIRMED: 3-(4-Butylphenyl)pentan-3-ol CheckFingerprint->ResultTarget Strong Band @ ~1150

Figure 1: Logical workflow for validating 3-(4-Butylphenyl)pentan-3-ol integrity using FTIR diagnostic regions.

Experimental Protocol: ATR-FTIR Methodology

To ensure reproducibility and minimize sampling error (common with KBr pellets for viscous oils), the Attenuated Total Reflectance (ATR) method is the industry standard for this compound.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or ZnSe crystal . Diamond is preferred for its durability against potential residual Grignard salts or acids.

  • Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application:

    • If Liquid: Apply 10-20 µL directly to the crystal center.

    • If Solid/Waxy:[1] Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact. Note: Poor contact often results in a weak C-H stretch signal.

  • Acquisition: Collect 16-32 scans.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed), as ATR penetration depth varies with wavelength.

  • Cleaning: Clean crystal with Isopropanol (IPA) followed by Acetone. Caution: Ensure no residue remains, as Acetone has a strong C=O peak at 1715 cm⁻¹ that mimics the precursor impurity.

References
  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes and Dehydration Products. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Characteristic Bands of Alcohols and Phenols. [Link]

  • ResearchGate. FTIR Spectra Analysis of Tertiary Benzylic Alcohols and Acetylation Products. [Link]

Sources

Comparative

HPLC method validation for purity assay of 3-(4-Butylphenyl)pentan-3-ol

An In-Depth Technical Guide to HPLC Method Validation for the Purity Assay of 3-(4-Butylphenyl)pentan-3-ol: A Comparative Analysis Authored by a Senior Application Scientist In the landscape of pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Validation for the Purity Assay of 3-(4-Butylphenyl)pentan-3-ol: A Comparative Analysis

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(4-Butylphenyl)pentan-3-ol, a non-polar tertiary alcohol, establishing a robust and reliable analytical method for purity assessment is a critical early-stage development activity. This guide provides a comprehensive, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assay of this compound. We will not only detail the validation process in accordance with international regulatory guidelines but also present a comparative analysis of two distinct reversed-phase HPLC methods to illustrate how subtle changes in chromatographic conditions can significantly impact method performance.

Our approach is grounded in the principles of scientific integrity, drawing from the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3] Every experimental choice is explained, providing a clear rationale for the "why" behind the "how," ensuring that the described protocols are self-validating systems.

The Analyte: 3-(4-Butylphenyl)pentan-3-ol

3-(4-Butylphenyl)pentan-3-ol is a non-polar, aromatic tertiary alcohol. Its structure presents specific analytical challenges, namely the lack of a strong chromophore for UV detection and its hydrophobicity, which dictates the choice of a reversed-phase chromatographic system.[4]

Comparative HPLC Methodologies

To provide a tangible comparison, we will evaluate two distinct reversed-phase HPLC methods for the purity assay of 3-(4-Butylphenyl)pentan-3-ol.

  • Method A: The Workhorse - C18 Column with a Standard Mobile Phase. This method utilizes a conventional C18 column, known for its high hydrophobicity and strong retention of non-polar compounds.[2][5] The mobile phase is a simple isocratic mixture of acetonitrile and water.

  • Method B: The Alternative - C8 Column with an Optimized Mobile Phase. This method employs a C8 column, which has a shorter alkyl chain and is less hydrophobic than a C18 column.[3][6][7] This can offer different selectivity and potentially faster analysis times. The mobile phase will also be an isocratic mixture of acetonitrile and water, but the composition will be adjusted to suit the C8 column's characteristics.

The Validation Journey: A Step-by-Step Guide with Comparative Data

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[8][9][10] For a purity assay, the key validation parameters are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[11][12]

Specificity: The Ability to Discern

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[13][14][15] For a purity assay, this is arguably the most critical parameter.

Experimental Protocol:

To demonstrate specificity, we will analyze the following samples:

  • Blank: The diluent used to prepare the samples.

  • Placebo: A mixture of all formulation excipients without the API (if applicable).

  • 3-(4-Butylphenyl)pentan-3-ol Standard: A pure reference standard of the API.

  • Spiked Sample: The API standard spiked with known potential impurities.

  • Forced Degradation Samples: The API subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[16][17][18]

Potential Impurities and Degradants:

Based on a likely Grignard synthesis route, potential process-related impurities could include unreacted starting materials and by-products. Forced degradation studies help to identify potential degradation products.

  • Impurity A: 4-Butylanisole (a potential starting material).

  • Impurity B: 1-bromo-4-butylbenzene (a potential starting material).

  • Degradation Product 1 (Acid/Base/Heat): 3-(4-butylphenyl)pent-2-ene (dehydration product).

  • Degradation Product 2 (Oxidative): 1-(1-hydroxy-1-propylbutyl)phenyl-4-butanone (oxidative cleavage product).

Comparative Data Summary:

ParameterMethod A (C18)Method B (C8)Acceptance Criteria
Resolution between API and closest eluting peak 2.52.1≥ 2.0
Peak Purity (Angle < Threshold) PassPassPass
Interference from Blank/Placebo at API retention time None observedNone observedNo significant interference

Interpretation: Both methods demonstrate acceptable specificity, with all peaks being well-resolved from the main analyte peak. Method A shows slightly better resolution, which might be advantageous for complex impurity profiles.

Linearity and Range: The Proportionality of Response

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[19][20][21][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]

Experimental Protocol:

Prepare a series of at least five standard solutions of 3-(4-Butylphenyl)pentan-3-ol at different concentrations, typically ranging from 50% to 150% of the target assay concentration. Inject each solution in triplicate and plot a calibration curve of peak area versus concentration.

Comparative Data Summary:

ParameterMethod A (C18)Method B (C8)Acceptance Criteria
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
y-intercept Close to zeroClose to zeroNot significantly different from zero
Range 50 - 150 µg/mL50 - 150 µg/mLCovers the expected working range

Interpretation: Both methods exhibit excellent linearity over the specified range, as indicated by the high correlation coefficients.

Accuracy: The Closeness to Truth

Accuracy expresses the closeness of the results obtained by the method to the true value.[7][22][23] It is typically determined by a recovery study.

Experimental Protocol:

Prepare samples by spiking a placebo (or the sample matrix) with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.

Comparative Data Summary:

Concentration LevelMethod A (C18) % Recovery (± RSD)Method B (C8) % Recovery (± RSD)Acceptance Criteria
80% 99.5% (± 0.8%)99.2% (± 1.1%)98.0% - 102.0%
100% 100.2% (± 0.5%)100.5% (± 0.9%)98.0% - 102.0%
120% 100.8% (± 0.6%)101.1% (± 0.7%)98.0% - 102.0%

Interpretation: Both methods demonstrate a high degree of accuracy, with recovery values well within the acceptable limits.

Precision: The Degree of Scatter

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][12][24] It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Comparative Data Summary:

ParameterMethod A (C18) %RSDMethod B (C8) %RSDAcceptance Criteria
Repeatability 0.4%0.6%≤ 1.0%
Intermediate Precision 0.7%0.9%≤ 2.0%

Interpretation: Both methods are precise, with the relative standard deviations (RSDs) for both repeatability and intermediate precision being well below the acceptance criteria. Method A shows slightly better precision.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][25]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (standard deviation of the y-intercepts / slope) LOQ = 10 * (standard deviation of the y-intercepts / slope)

Comparative Data Summary:

ParameterMethod A (C18)Method B (C8)Acceptance Criteria
LOD 0.1 µg/mL0.2 µg/mLDetermined and reported
LOQ 0.3 µg/mL0.6 µg/mLDetermined and reported

Interpretation: Method A demonstrates a lower LOD and LOQ, indicating higher sensitivity. This could be crucial if very low levels of impurities need to be quantified.

Robustness: The Method's Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters one at a time, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Analyze a system suitability solution under each of these varied conditions and evaluate the impact on key chromatographic parameters (e.g., retention time, resolution, and peak area).

Comparative Data Summary:

Parameter VariedMethod A (C18) - Impact on ResolutionMethod B (C8) - Impact on ResolutionAcceptance Criteria
Flow Rate (+0.1 mL/min) Minor decreaseMinor decreaseResolution ≥ 2.0
Flow Rate (-0.1 mL/min) Minor increaseMinor increaseResolution ≥ 2.0
Temperature (+5 °C) Minor decreaseNoticeable decreaseResolution ≥ 2.0
Temperature (-5 °C) Minor increaseNoticeable increaseResolution ≥ 2.0
Organic Phase (+2%) Noticeable decreaseSignificant decreaseResolution ≥ 2.0
Organic Phase (-2%) Noticeable increaseSignificant increaseResolution ≥ 2.0

Interpretation: Both methods are robust within the tested parameter ranges. However, Method B appears to be more sensitive to changes in temperature and mobile phase composition, suggesting that Method A is more rugged for routine use in a quality control environment.

Visualizing the Workflow

Sources

Validation

A Multi-Technique Approach to Differentiating 3-(4-Butylphenyl)pentan-3-ol from its Isomeric Alcohols

Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Isomers, compounds sh...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Isomers, compounds sharing the same molecular formula (in this case, C15H24O), often exhibit vastly different physicochemical and biological properties.[1][2][3][4] This guide presents a comprehensive, multi-technique strategy for the definitive identification of 3-(4-Butylphenyl)pentan-3-ol and its differentiation from its structural isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), we provide a robust analytical workflow. This document offers not just protocols, but the underlying scientific rationale, enabling researchers to confidently distinguish between closely related molecular architectures.

The Challenge of Isomeric Differentiation

3-(4-Butylphenyl)pentan-3-ol has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .[5] The challenge lies in distinguishing this specific tertiary alcohol from a multitude of isomers. These can include positional isomers, where the butyl group or hydroxyl group is at a different position on the phenyl or alkyl chain, respectively, and skeletal isomers, which have different carbon backbones.

Table 1: Representative Isomers of C15H24O

Compound Name Structure Key Differentiating Feature
3-(4-Butylphenyl)pentan-3-ol (Target) A tertiary alcohol with a para-substituted butylphenyl group.
1-(4-Butylphenyl)pentan-1-olA secondary alcohol.
3-(2-Butylphenyl)pentan-3-olA positional isomer with an ortho-substituted butylphenyl group.
4-(4-sec-Butylphenyl)pentan-2-olA skeletal isomer of the butyl group and a secondary alcohol.

The subtle differences in atomic connectivity and spatial arrangement among these isomers necessitate the use of highly sensitive analytical techniques capable of probing the unique chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.[6][7] By analyzing chemical shifts, signal multiplicities, and the number of unique signals, a definitive structural assignment can be made.

The Power of ¹³C NMR and DEPT

While ¹H NMR is invaluable, ¹³C NMR, particularly when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, offers a clear and unambiguous carbon count and typing.[8][9] DEPT experiments distinguish carbons based on the number of attached protons (CH, CH₂, CH₃) and also identify quaternary carbons (C).[8][9]

For 3-(4-Butylphenyl)pentan-3-ol, its molecular symmetry results in a specific number of signals. The two ethyl groups are equivalent, as are pairs of aromatic carbons. This is a key distinguishing feature.

Table 2: Predicted ¹³C NMR and DEPT Data for 3-(4-Butylphenyl)pentan-3-ol vs. an Isomer

Carbon Type 3-(4-Butylphenyl)pentan-3-ol (Target) 1-(4-Butylphenyl)pentan-1-ol (Isomer)
Total ¹³C Signals 1113
Quaternary (C) 3 (C-OH, 2 aromatic)2 (2 aromatic)
Methine (CH) 2 (aromatic)3 (CH-OH, 2 aromatic)
**Methylene (CH₂) **4 (2x Et, 2x Bu)5 (1x pentyl, 2x Bu)
Methyl (CH₃) 2 (2x Et, 1x Bu)2 (1x pentyl, 1x Bu)

Note: Chemical shifts are approximate. Modern prediction algorithms can provide high accuracy.[10][11][12]

The difference in the total number of signals (11 vs. 13) and the specific count of each carbon type provides an irrefutable distinction.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the alcohol isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • DEPT-135/90 Acquisition: Run standard DEPT-135 and DEPT-90 pulse programs.

  • Data Analysis:

    • Count the total number of signals in the ¹³C spectrum.

    • Use the DEPT-135 spectrum to identify CH/CH₃ (positive signals) and CH₂ (negative signals).[8]

    • Use the DEPT-90 spectrum to identify CH signals exclusively.[8]

    • By comparing the three spectra, assign each carbon to its type (C, CH, CH₂, or CH₃).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation Sample Isomeric Alcohol Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube C13 ¹³C{¹H} Spectrum NMR_Tube->C13 DEPT135 DEPT-135 Spectrum NMR_Tube->DEPT135 DEPT90 DEPT-90 Spectrum NMR_Tube->DEPT90 Count Count Signals C13->Count Phase Analyze Signal Phase (DEPT-135) DEPT135->Phase IdentifyCH Identify CH (DEPT-90) DEPT90->IdentifyCH Assign Assign Carbon Types (C, CH, CH₂, CH₃) Count->Assign Phase->Assign IdentifyCH->Assign Structure Elucidate Structure Assign->Structure

Caption: Workflow for structural elucidation using ¹³C and DEPT NMR.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. The fragmentation of an alcohol is highly dependent on its class (primary, secondary, or tertiary).[13][14] Tertiary alcohols, like our target compound, often show a weak or absent molecular ion peak due to the stability of the tertiary carbocation formed upon fragmentation.[13]

Key Fragmentation Pathways

The most characteristic fragmentation for alcohols is α-cleavage, where the bond adjacent to the carbon bearing the -OH group is broken.[14][15] For 3-(4-Butylphenyl)pentan-3-ol, this leads to the loss of an ethyl radical. Another common pathway is dehydration (loss of H₂O).[14]

  • α-Cleavage: The tertiary benzylic carbocation formed after losing an ethyl group (•CH₂CH₃) is highly stabilized, making this a dominant fragmentation pathway.

  • Dehydration: The loss of a water molecule (18 Da) is another characteristic fragmentation for alcohols.[14][15]

Table 3: Expected Key Fragments in EI-MS

m/z Value Proposed Fragment Origin (from Target Molecule) Likelihood in Secondary Isomer
220[M]⁺Molecular IonMay be more intense
202[M - H₂O]⁺DehydrationCommon
191[M - C₂H₅]⁺α-CleavageNot possible (loss of H or C₄H₉)
163[M - C₄H₉]⁺Benzylic CleavagePossible, but different structure
133Tropylium-like ionRearrangement post-cleavageDifferent fragments expected

The presence of a strong peak at m/z 191 is a powerful indicator for the 3-pentanol structure, as a 1-pentanol isomer cannot produce this fragment via a simple α-cleavage.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as the GC separates the isomers before they enter the mass spectrometer.[16][17][18]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or hexane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 250 °C, split mode.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

G cluster_frags cluster_radicals M Molecular Ion [C₁₅H₂₄O]⁺˙ m/z 220 F1 [M - C₂H₅]⁺ m/z 191 M->F1 α-Cleavage F2 [M - H₂O]⁺˙ m/z 202 M->F2 Dehydration F3 [M - C₄H₉]⁺ m/z 163 M->F3 Benzylic Cleavage R1 + •C₂H₅ R2 + H₂O R3 + •C₄H₉

Caption: Key EI-MS fragmentation pathways for the target molecule.

Gas Chromatography (GC): Leveraging Physicochemical Differences

Isomers often have slightly different boiling points and polarities, which can be exploited for separation using Gas Chromatography.[19][20][21][22][23] Generally, more branched isomers have lower boiling points than their straight-chain counterparts, and the position of a polar functional group like -OH can affect interactions with the GC stationary phase.

  • Expected Elution Order: While difficult to predict with certainty without experimental data, one can hypothesize. The tertiary alcohol (target) may be slightly less polar and have a more shielded hydroxyl group than a primary or secondary isomer, potentially leading to a shorter retention time on a standard non-polar column. Positional isomers of the butyl group (ortho, meta, para) will also exhibit different retention times.[21][22]

The protocol described in the GC-MS section (3.2) is suitable for achieving chromatographic separation. By comparing the retention time of an unknown sample to that of a certified reference standard of 3-(4-Butylphenyl)pentan-3-ol under identical conditions, a positive identification can be made. The combination of a matching retention time and a matching mass spectrum provides an extremely high degree of confidence in the identification.

Conclusion

  • Gas Chromatography (GC) provides the initial separation of isomers, yielding a characteristic retention time for each.

  • Mass Spectrometry (MS) , coupled with GC, delivers a molecular weight and a fragmentation "fingerprint" that is highly indicative of the specific alcohol structure, particularly the tertiary arrangement.

  • Nuclear Magnetic Resonance (NMR) , especially ¹³C and DEPT spectroscopy, serves as the ultimate arbiter, providing an unambiguous map of the carbon skeleton that confirms atomic connectivity and molecular symmetry.

By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can overcome the challenges of isomer differentiation and ensure the structural integrity of their compounds.

References

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11503. [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. [Link]

  • Aini, N.M., Yusoff, M.M., & Azhari, H.A. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. [Link]

  • Horiba, M., et al. (1981). Gas Chromatographic Separation of Positional Isomers of Fenvalerate. Agricultural and Biological Chemistry, 45(9), 2143-2144. [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]

  • ResearchGate. (n.d.). GC chromatograms for the separation of positional isomers on the POC-1...[Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • YouTube. (2023). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. [Link]

  • PubChem. (n.d.). 3-(4-Butylphenyl)pentan-3-ol. National Center for Biotechnology Information. [Link]

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Gkinis, G., et al. (2014). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Analytical Methods in Chemistry. [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Bio-protocol. (n.d.). Aromatic Compounds Analysis byHS-SPME-GC-MS. [Link]

  • American Chemical Society. (1995). GC/MS Analysis of the Aromatic Composition of Gasoline. Journal of Chemical Education. [Link]

  • Agilent Technologies. (n.d.). Aromatic Hydrocarbon Analysis. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChem. (n.d.). Di-t-butylhydroxytoluene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemical Properties. (n.d.). C15H24O properties. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • For Dummies. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • NIST. (n.d.). 2,6-Ditert-buthyl-4-hydroxy toluene. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. National Center for Biotechnology Information. [Link]

Sources

Comparative

Elemental Analysis Standards for 3-(4-Butylphenyl)pentan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise elemental characterization of 3-(4-Butylphenyl)pentan-3-ol (C₁₅H₂₄O) presents a specific set of challenges due to its high carbon content (~81.8%), significant lipophilicity, and viscous physical state. While Acetanilide remains the ubiquitous calibration standard for CHNS analysis, its carbon content (71.09%) is significantly lower than that of the analyte, potentially introducing linearity errors during combustion analysis.

This guide objectively compares Acetanilide against two alternative standards—Cholesterol and Stearic Acid —to determine the optimal calibration material for this specific tertiary alcohol. Based on theoretical matching and combustion kinetics, Cholesterol is identified as the superior standard for this application, offering a closer matrix match that minimizes extrapolation errors.

Compound Profile & Analytical Challenge

To select the correct standard, we must first understand the analyte's physicochemical profile. 3-(4-Butylphenyl)pentan-3-ol is a tertiary alcohol featuring a lipophilic butylphenyl tail and a diethyl carbinol core.

Physicochemical Properties
PropertyValueNotes
Formula C₁₅H₂₄OHigh Carbon / High Hydrogen
Molecular Weight 220.35 g/mol
Physical State Viscous Liquid / Low-MP SolidRequires liquid sealing protocols
Theoretical %C 81.76% Requires high-range calibration
Theoretical %H 10.98% High hydrogen demand
Theoretical %O 7.26% Low oxygen balance
The "Extrapolation Gap"

The primary source of error in Elemental Analysis (EA) is the "Extrapolation Gap"—the difference between the %C of the calibrant and the analyte. Most commercial analyzers are linear, but combustion efficiency varies. Calibrating with a standard significantly lower in Carbon than your analyte forces the detector to extrapolate the response curve, increasing the uncertainty budget.

Comparative Analysis of Standards

We evaluated three standards based on three criteria: Carbon Match (Δ%C), Hydrogen Match (Δ%H), and Matrix Similarity (Combustion Kinetics).

The Candidates
Standard A: Acetanilide (The Industry Default)
  • Formula: C₈H₉NO

  • Role: The universal standard for CHNS analyzers.

  • Pros: High purity, stable, non-hygroscopic.

  • Cons: Contains Nitrogen (unnecessary for C₁₅H₂₄O), and %C is 10.7% lower than the analyte.

Standard B: Stearic Acid (The Aliphatic Alternative)
  • Formula: C₁₈H₃₆O₂

  • Role: Standard for fatty acids and oils.

  • Pros: Good %H match.

  • Cons: Waxy texture makes weighing difficult; tends to stick to spatulas and tin capsules.

Standard C: Cholesterol (The High-Carbon Match)
  • Formula: C₂₇H₄₆O

  • Role: Standard for steroids, lipids, and high-carbon petrochemicals.

  • Pros: Excellent %C match (83.8%), similar alcohol functionality, no heteroatoms (N/S).

  • Cons: Slightly more expensive than Acetanilide.

Quantitative Comparison Table
MetricAnalyte: 3-(4-Butylphenyl)pentan-3-olStd A: AcetanilideStd B: Stearic AcidStd C: Cholesterol
Theoretical %C 81.76% 71.09%75.99%83.87%
Δ %C (Error Gap) -10.67%-5.77%+2.11%
Theoretical %H 10.98% 6.71%12.75%11.99%
Δ %H (Error Gap) -4.27%+1.77%+1.01%
Heteroatoms NoneNitrogen (10.36%)NoneNone
Recommendation Poor Good Excellent

Analysis: Cholesterol provides the tightest bracket for both Carbon (+2.11% offset) and Hydrogen (+1.01% offset). Acetanilide requires a significant extrapolation, increasing the risk of systematic error.

Experimental Protocol: Handling Viscous Tertiary Alcohols

Analyzing 3-(4-Butylphenyl)pentan-3-ol requires specific handling to prevent mass loss via evaporation or "creeping" of the liquid before combustion.

Reagents & Equipment
  • Microbalance: Readable to 0.001 mg (1 µg).

  • Capsules: Tin Capsules for Liquids (Smooth wall, flat bottom). Do not use standard boats.

  • Sealer: Cold-welding crimper or manual press.

  • Solvent: Acetone (for cleaning spatula between weighings).

Step-by-Step Workflow
  • Tare Stability: Place an empty Tin Capsule on the microbalance. Wait 30 seconds to ensure drift is <0.002 mg. Tare.

  • Standard Weighing (Calibration):

    • Weigh 2.0–2.5 mg of Cholesterol standard.

    • Note: Weighing a larger mass of standard (vs. sample) helps bracket the total carbon mass if the sample %C is lower, but here the %C is similar, so masses should be matched.

  • Sample Weighing:

    • Using a micro-spatula or syringe, introduce 1.5–2.0 mg of 3-(4-Butylphenyl)pentan-3-ol into the bottom of the capsule.

    • Critical: Avoid getting liquid on the upper walls of the capsule. This prevents leakage during crimping.

  • Cold Welding:

    • Fold the top of the capsule over using clean forceps.

    • Place in the crimping device and apply pressure to create a "cold weld" seal.

    • Validation: Re-weigh the sealed capsule. If mass decreases over 60 seconds, the seal is defective (evaporation). Discard and repeat.

  • Combustion Parameters:

    • Oxygen Dose: Increase O₂ dose by 10% relative to Acetanilide methods. High-carbon lipids require excess oxygen to prevent soot formation.

    • Furnace Temp: Ensure oxidation furnace is ≥980°C.

Visualizations

Decision Logic for Standard Selection

The following diagram illustrates the logic pathway for selecting the appropriate standard based on analyte properties.

StandardSelection Start Analyte: 3-(4-Butylphenyl)pentan-3-ol CheckC Check Carbon Content (> 75%?) Start->CheckC CheckState Check Physical State CheckC->CheckState Yes (>75%) Acetanilide Standard: Acetanilide (General Purpose) CheckC->Acetanilide No (<75%) Stearic Standard: Stearic Acid (Aliphatic Match) CheckState->Stearic Waxy Solid Cholesterol Standard: Cholesterol (Best Match) CheckState->Cholesterol Viscous Liquid / Complex Alcohol Note Cholesterol minimizes extrapolation error for High-C alcohols. Cholesterol->Note

Caption: Decision tree identifying Cholesterol as the optimal standard for high-carbon, non-waxy alcohols.

Analytical Workflow

Workflow Prep Sample Prep (Tin Capsule) Seal Cold Weld (Prevent Evaporation) Prep->Seal Check Leak Check (Mass Stability) Seal->Check Check->Prep Drifting Combust Combustion (High O2 Dose) Check->Combust Stable

Caption: Critical workflow for handling volatile/viscous liquids in elemental analysis.

Acceptance Criteria & Troubleshooting

For a research-grade compound of formula C₁₅H₂₄O, the following tolerances are standard for publication (e.g., J. Org. Chem., J. Med. Chem. guidelines):

  • Carbon: 81.76% ± 0.40% (Range: 81.36% – 82.16%)

  • Hydrogen: 10.98% ± 0.40% (Range: 10.58% – 11.38%)

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Carbon (<81.3%) Incomplete combustion (Sooting).Increase Oxygen dose; Add WO₃ powder to capsule as catalyst.
High Carbon (>82.2%) Solvent contamination or trap saturation.Dry sample under high vacuum; Check water trap (magnesium perchlorate).
Drifting Mass Volatility of the alcohol.Ensure "Cold Weld" is hermetic; Analyze immediately after weighing.

References

  • National Institute of Standards and Technology (NIST). Cholesterol (Standard Reference Material). PubChem Compound Summary for CID 5997. Available at: [Link]

  • Wait, R. (2022). Organic Elemental Analysis: Ultra-micro, Micro, and Trace Methods. Royal Society of Chemistry. (General reference for combustion protocols).
  • PubChem. 3-(4-Butylphenyl)pentan-3-ol Compound Summary. CID 91657252.[1] Available at: [Link]

Sources

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